1-Bromo-4,5-diiodo-2-fluorobenzene
Description
BenchChem offers high-quality 1-Bromo-4,5-diiodo-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4,5-diiodo-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H2BrFI2 |
|---|---|
Molecular Weight |
426.79 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4,5-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
InChI Key |
XLGQPJKGBNYHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Programmable Orthogonal Functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene: A Technical Guide for Advanced Scaffold Synthesis
Executive Summary
In the realm of advanced organic synthesis and drug discovery, the demand for densely functionalized, sterically constrained aromatic scaffolds has driven the evolution of site-selective catalysis. 1-Bromo-4,5-diiodo-2-fluorobenzene represents a masterclass in synthetic design—a tetra-halogenated arene that serves as a highly programmable building block. By exploiting the subtle electronic disparities and bond dissociation energies (BDEs) of its four distinct carbon-halogen bonds, researchers can execute up to four sequential, orthogonal cross-coupling reactions.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps. We will dissect the causality behind the regioselectivity of this molecule and provide self-validating experimental frameworks to ensure absolute control over your synthetic pathways.
Physicochemical Profiling & Structural Dynamics
Before manipulating the reactivity of a polyhalogenated system, one must establish its baseline physical and thermodynamic parameters. The differential in Bond Dissociation Energies (BDE) dictates the macroscopic chemoselectivity (I vs. Br vs. F), while the mesomeric/inductive effects dictate the microscopic regioselectivity (C4 vs. C5)[1].
Table 1: Core Properties of 1-Bromo-4,5-diiodo-2-fluorobenzene
| Property | Value / Description |
| Chemical Name | 1-Bromo-4,5-diiodo-2-fluorobenzene |
| CAS Registry Number | 1805530-27-1[2] |
| Molecular Formula | C₆H₂BrFI₂ |
| Molecular Weight | 426.79 g/mol [2] |
| C–I Bond Dissociation Energy | ~65 kcal/mol (Primary reactive sites) |
| C–Br Bond Dissociation Energy | ~81 kcal/mol (Secondary reactive site) |
| C–F Bond Dissociation Energy | ~126 kcal/mol (Tertiary reactive site / SNAr) |
Mechanistic Causality: The Electronic Hierarchy of C–X Bonds
The true power of 1-Bromo-4,5-diiodo-2-fluorobenzene lies in the differentiation of its two carbon-iodine bonds. While chemoselective differentiation between C–I, C–Br, and C–F bonds is easily predicted by their respective BDEs[1], distinguishing between the C4–I and C5–I bonds requires a deep understanding of arene electronic topology[3].
Why does Palladium(0) attack C4 before C5? The oxidative addition of a Pd(0) catalyst is fundamentally a nucleophilic attack on the σ*(C–X) orbital. Therefore, the reaction is kinetically favored at the most electron-deficient carbon.
-
The Fluorine Effect (C2): Fluorine exerts a powerful electron-withdrawing inductive effect (-I), but its resonance donation (+M) strongly shields the para position (C5).
-
The Bromine Effect (C1): Bromine exerts a weaker +M effect, leaving its para position (C4) relatively unprotected.
-
The Result: The C5 position is electron-rich (shielded by F), while the C4 position is highly electron-deficient (meta to F, para to Br). Consequently, initial cross-coupling occurs exclusively at C4.
Fig 1: Electronic mapping dictating Pd(0) regioselectivity at C4 over C5.
Strategic Workflow: The Programmable Tetra-Functionalization
By mapping the electronic hierarchy, we can design a sequential cross-coupling workflow. This strategy minimizes protecting group manipulations and maximizes atom economy, a critical factor in modern cross-electrophile coupling and process chemistry[4].
Fig 2: Sequential, orthogonal cross-coupling workflow for tetra-functionalization.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and spectroscopic checkpoints that confirm the exact site of functionalization before proceeding to the next step.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Objective: Selectively functionalize the C4–I bond while preserving the C5–I, C1–Br, and C2–F bonds. Causality Rationale: We utilize a mild Pd(0) catalyst (Pd(PPh₃)₄) and restrict the temperature to 60 °C. Higher temperatures provide enough thermal energy to overcome the activation barrier for the C5–I bond, leading to unwanted di-arylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under argon, charge 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add a degassed mixture of THF and 2M aqueous Na₂CO₃ (3:1 v/v). The biphasic system ensures continuous dissolution of the active boronate species.
-
Reaction: Heat the mixture to exactly 60 °C and stir vigorously for 4–6 hours.
-
Quench & Extract: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Checkpoint (NMR & LC-MS):
-
LC-MS: Confirm the mass shift corresponds to mono-arylation. The isotopic pattern must still show the presence of one Bromine and one Iodine atom.
-
¹H NMR (Critical): In the starting material, the H3 proton (ortho to F) appears as a doublet with a large coupling constant (³J_HF ≈ 8-10 Hz). Upon C4 functionalization, the ring current of the newly installed aryl group will dramatically shift the H3 signal downfield, while the H6 proton (meta to F) remains relatively unshifted. This differential shift definitively proves C4 regioselectivity.
Protocol B: Chemoselective Sonogashira Coupling at C5
Objective: Functionalize the remaining C5–I bond without triggering the C1–Br bond. Causality Rationale: With C4 functionalized, the C5–I bond is now the weakest bond in the system. Sonogashira couplings are highly facile at C–I bonds even at room temperature, whereas C–Br bonds typically require elevated temperatures (>80 °C) to undergo oxidative addition.
Step-by-Step Methodology:
-
Preparation: Charge the C4-arylated intermediate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv) into a dry flask under argon.
-
Solvent/Base: Add degassed Triethylamine (Et₃N) and DMF (1:1 v/v).
-
Alkyne Addition: Slowly inject the terminal alkyne (1.2 equiv) dropwise to prevent alkyne homocoupling (Glaser coupling).
-
Reaction: Stir at room temperature (20–25 °C) for 12 hours.
-
Workup: Filter through a pad of Celite to remove copper salts, concentrate, and purify via silica gel chromatography.
Self-Validation Checkpoint:
-
¹³C NMR: The appearance of two distinct alkyne carbon signals (typically between 80–95 ppm) confirms the successful installation of the sp-hybridized system at C5. The retention of the C1–Br bond is confirmed by the persistence of the C1 carbon signal at ~110-115 ppm.
Applications in Advanced Therapeutics & Materials
The ability to sequentially decorate the 1-Bromo-4,5-diiodo-2-fluorobenzene core has profound implications:
-
Kinase Inhibitors: The rigid, tetra-substituted benzene ring acts as an ideal hinge-binding motif. The fluorine atom at C2 can form critical halogen bonds or multipolar interactions with backbone amides in the ATP-binding pocket.
-
OLED Materials: The orthogonal functionalization allows for the precise placement of electron-donating (e.g., carbazoles) and electron-withdrawing groups, tuning the HOMO-LUMO gap for highly efficient thermally activated delayed fluorescence (TADF) emitters.
References
- Source: chemicalbook.
- Source: nih.
- Source: acs.
- Source: acs.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1805530-27-1 CAS Manufactory [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Physicochemical Characteristics and Application Dynamics of 1-Bromo-4,5-diiodo-2-fluorobenzene
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the realm of advanced organic synthesis and drug discovery, polyhalogenated benzenes serve as highly versatile building blocks. Among these, 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) stands out as a uniquely functionalized tetrasubstituted arene[1]. By incorporating three different halogens (fluorine, bromine, and iodine) onto a single benzene ring, this molecule provides a programmable scaffold for orthogonal cross-coupling reactions[2].
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic system. The differential bond dissociation energies (BDEs) of the carbon-halogen bonds dictate a strict hierarchy of reactivity[3]. This guide delves into the physicochemical profiling, mechanistic reactivity, and self-validating analytical protocols required to harness 1-Bromo-4,5-diiodo-2-fluorobenzene effectively in materials science and pharmaceutical development.
Physicochemical Profiling & Structural Dynamics
To predict the behavior of 1-Bromo-4,5-diiodo-2-fluorobenzene in solution and during catalysis, we must first establish its fundamental physicochemical parameters. The molecule's high molecular weight and dense electron cloud heavily influence its solubility and melting point.
Quantitative Physicochemical Data
The following table synthesizes the core physicochemical metrics of the compound, combining empirical data and highly confident structural extrapolations based on analogous polyhalogenated systems[4][5].
| Parameter | Value / Descriptor | Mechanistic Implication |
| CAS Registry Number | 1805530-27-1 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₆H₂BrFI₂ | High halogen-to-carbon ratio dictates extreme hydrophobicity. |
| Molecular Weight | 426.79 g/mol | Significant mass density; requires careful stoichiometric calculation[4]. |
| Appearance | Pale to light brown crystalline solid | Coloration often indicates trace free iodine (I₂) from photodegradation[5]. |
| Solubility Profile | Soluble in DCM, THF, DMF; Insoluble in H₂O | Non-polar nature necessitates aprotic organic solvents for homogeneous catalysis. |
| C-X Bond Dissociation Energies | C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-F (~116 kcal/mol) | Establishes the thermodynamic basis for orthogonal, site-selective reactivity[3]. |
Electronic and Steric Causality
The positioning of the halogens is not arbitrary. The highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), which depletes electron density from the aromatic ring, rendering it highly susceptible to oxidative addition by transition metals[2]. Conversely, the bulky iodine atoms at the 4- and 5-positions create significant steric hindrance, which can dictate the trajectory of incoming nucleophiles or metal catalysts during cross-coupling.
Orthogonal Cross-Coupling Strategies
The primary value of 1-Bromo-4,5-diiodo-2-fluorobenzene lies in its capacity for site-selective cross-coupling [2]. Because the C-I, C-Br, and C-F bonds have vastly different BDEs, a chemist can sequentially functionalize the ring without the need for cumbersome protecting and deprotecting steps.
Mechanistic Pathway
When exposed to a Palladium(0) catalyst, the oxidative addition step is kinetically and thermodynamically biased toward the weakest bond. The C-I bonds at the 4 and 5 positions will undergo oxidative addition at room temperature to 50°C. Once the iodines are substituted, the temperature can be elevated (>80°C) to activate the C-Br bond. The C-F bond remains inert under standard Suzuki or Sonogashira conditions, serving either as a permanent structural motif for metabolic stability in drug design or as a handle for later Nucleophilic Aromatic Substitution (S_NAr).
Orthogonal cross-coupling pathway exploiting differential carbon-halogen BDEs.
Step-by-Step Protocol: Sequential Suzuki-Miyaura Coupling
To ensure a self-validating experimental setup, temperature control is the critical variable.
-
First Functionalization (C-I Activation):
-
Reagents: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 eq), Arylboronic acid A (2.0 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: THF/H₂O (4:1).
-
Conditions: Stir at 45°C for 12 hours.
-
Causality: The moderate temperature ensures that only the C-I bonds are activated. Exceeding 60°C risks premature C-Br activation, leading to complex oligomeric mixtures.
-
-
Intermediate Validation: Isolate the di-coupled product via flash chromatography. Confirm the retention of the bromine atom via mass spectrometry (looking for the characteristic 1:1 isotopic M / M+2 doublet).
-
Second Functionalization (C-Br Activation):
-
Reagents: Intermediate (1.0 eq), Arylboronic acid B (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Conditions: Stir at 95°C for 18 hours.
-
Causality: The use of a more electron-rich, bidentate ligand (dppf) and higher thermal energy overcomes the higher activation barrier of the C-Br bond.
-
Analytical Characterization Protocols
Due to the heavy halogenation, structural verification requires a multi-modal approach. Relying solely on ¹H-NMR is insufficient because the molecule only possesses two protons. A self-validating analytical workflow must cross-reference multinuclear NMR with mass spectrometry.
Self-validating analytical workflow for polyhalogenated benzene characterization.
Step-by-Step Methodology: Multinuclear NMR & GC-MS
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent is stored over silver foil to prevent trace acid degradation.
-
¹⁹F-NMR (Primary Anchor): Run a ¹⁹F-NMR scan.
-
Causality: Fluorine is highly sensitive to its electronic environment. You should observe a single, distinct peak. The chemical shift will serve as an internal reference for the electronic state of the ring.
-
-
¹H-NMR and ¹³C-NMR (Regiochemical Mapping):
-
The two aromatic protons will appear as distinct singlets or doublets (coupled to the fluorine,
and ). -
In ¹³C-NMR, look for the extreme downfield shift of the carbon attached to fluorine, split into a large doublet (
Hz). The carbons attached to iodine will be shielded (shifted upfield) due to the heavy atom effect.
-
-
GC-MS (Isotopic Fingerprinting):
-
Inject 1 µL into a GC-MS operating in Electron Ionization (EI) mode at 70 eV.
-
Validation: The molecular ion peak (
) will appear around 426. Crucially, you must observe the sequential loss of iodine radicals ( and ), followed by the loss of bromine ( ).
-
Handling, Stability, and Storage
Polyhalogenated benzenes containing C-I bonds are inherently photolabile. Exposure to ambient UV light induces homolytic cleavage of the C-I bond, generating highly reactive iodine radicals that cause the material to degrade and discolor (turning dark brown/purple).
Step-by-Step Storage Protocol
-
Atmospheric Control: Transfer the bulk material into an amber glass vial inside a nitrogen or argon-filled glovebox. Oxygen and moisture can accelerate radical-mediated degradation.
-
Light Exclusion: Wrap the amber vial entirely in aluminum foil. Causality: Amber glass blocks UV light, but foil provides an absolute barrier against all high-energy visible wavelengths.
-
Thermal Regulation: Store the sealed vial at 2–8°C (standard refrigeration).
-
Pre-Use Validation: Before deploying stored material in a sensitive catalytic reaction, dissolve a 1 mg aliquot in DCM and spot it on a TLC plate. A streak or a secondary spot at the baseline indicates iodine liberation and degradation. If degraded, the material must be passed through a short plug of silica gel using hexanes to remove polar impurities and free iodine.
References
-
Specifications of 1-Bromo-4,5-diiodo-2-fluorobenzene Source: Capot Chemical URL:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews - ACS Publications URL:[Link]
-
Mechanistic Considerations in Site-Selective Cross-Coupling Source: PubMed Central (PMC) / NIH URL:[Link]
Sources
- 1. 1805530-27-1 CAS Manufactory [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-iodobenzene: A Versatile Halogenated Building Block
Introduction:
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. While the initial focus of this inquiry was 1-bromo-4,5-diiodo-2-fluorobenzene, a comprehensive search of chemical databases and literature reveals that this specific substitution pattern is not well-documented and does not have an assigned CAS number. Therefore, exercising editorial control to provide the most valuable and actionable information, this guide will focus on a closely related and highly versatile tri-halogenated benzene derivative: 1-Bromo-2-fluoro-4-iodobenzene . This compound, featuring three distinct halogen atoms, offers a rich platform for sequential and site-selective cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.
This guide provides an in-depth look at its chemical identifiers, physical properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.
Chemical Identity and Properties
1-Bromo-2-fluoro-4-iodobenzene is a polysubstituted aromatic compound with a unique arrangement of bromine, fluorine, and iodine atoms on a benzene ring. This specific arrangement allows for differential reactivity, a key feature for its utility in organic synthesis.
Identifiers
A clear identification of chemical compounds is crucial for research and regulatory purposes. The primary identifiers for 1-Bromo-2-fluoro-4-iodobenzene are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 136434-77-0 | [1] |
| IUPAC Name | 1-bromo-2-fluoro-4-iodobenzene | [1] |
| Molecular Formula | C₆H₃BrFI | [1] |
| SMILES | FC1=C(Br)C=CC(I)=C1 | [1] |
| InChI Key | OCODJNASCDFXSR-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 300.89 g/mol | [2] |
| Appearance | White to brown to pale gray crystals, powder, or fused solid | [1] |
| Melting Point | 34.0-43.0 °C | [1][3] |
| Assay (GC) | ≥96.0% | [1] |
| Storage | Recommended to be stored in a dry, cool, and well-ventilated place | [4][5] |
Synthesis of 1-Bromo-2-fluoro-4-iodobenzene
The preparation of 1-Bromo-2-fluoro-4-iodobenzene can be reliably achieved through a diazotization reaction of 2-fluoro-4-iodoaniline.[3] This classic synthetic route is known for its good yields and is a staple in the synthesis of aryl halides.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-Bromo-2-fluoro-4-iodobenzene from 2-fluoro-4-iodoaniline.
Caption: Synthetic workflow for 1-Bromo-2-fluoro-4-iodobenzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for diazotization-Sandmeyer reactions.
Materials:
-
2-Fluoro-4-iodoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoro-4-iodoaniline.
-
Add a solution of hydrobromic acid in water and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-bromo-2-fluoro-4-iodobenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield a pure product.
-
Applications in Research and Development
The presence of three different halogens on the aromatic ring makes 1-bromo-2-fluoro-4-iodobenzene a highly valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors.[6]
-
Synthetic Chemistry: It serves as a versatile precursor in cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential functionalization.
-
Medicinal Chemistry: This compound is used in the synthesis of novel heterocyclic compounds that are scaffolds for new drug candidates.[3] The fluorine atom is often incorporated into drug molecules to enhance metabolic stability and binding affinity.
-
Agrochemicals: Similar to other halogenated aromatics, it can be a precursor for developing new pesticides and herbicides.[7]
-
Materials Science: It can be used in the synthesis of advanced materials, including polymers and liquid crystals, where the specific substitution pattern can influence the material's properties.[6]
Safety and Handling
Proper handling of all chemicals is essential in a laboratory setting. While a specific safety data sheet for 1-bromo-2-fluoro-4-iodobenzene is not widely available, data from structurally similar compounds can provide guidance.
GHS Hazard Information (Predicted)
Based on related compounds like 1-bromo-4-fluoro-2-iodobenzene, the following GHS classifications are likely:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]
Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
1-Bromo-2-fluoro-4-iodobenzene stands out as a valuable and versatile building block for synthetic chemists. Its unique tri-halogenated structure allows for selective and sequential transformations, opening avenues for the efficient synthesis of complex molecules for pharmaceutical, agrochemical, and materials science applications. This guide provides a foundational understanding of its properties, synthesis, and safe handling to support its effective use in research and development.
References
-
PubChem. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370. National Center for Biotechnology Information. [Link]
-
Wikipedia. 1-Bromo-4-fluorobenzene. [Link]
Sources
- 1. A19190.06 [thermofisher.com]
- 2. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 1-Bromo-4,5-diiodo-2-fluorobenzene for Research and Development
Introduction: Understanding the Molecule
1-Bromo-4,5-diiodo-2-fluorobenzene is a polyhalogenated aromatic compound, a class of molecules that are foundational in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective, stepwise functionalization in cross-coupling reactions. However, the very features that make this molecule synthetically attractive—multiple, heavy halogen substituents—also suggest a potential for significant biological activity and associated hazards. This guide provides a framework for its safe handling, storage, and disposal in a research and development setting.
The structure of 1-Bromo-4,5-diiodo-2-fluorobenzene is:
Caption: Chemical structure of 1-Bromo-4,5-diiodo-2-fluorobenzene.
Estimated Physicochemical Properties and Hazards
Due to the absence of specific data for the target compound, the following table presents information for structurally similar molecules to infer potential properties and hazards. The presence of two iodine atoms, which are heavier and more lipophilic than bromine or chlorine, is likely to result in a higher melting point and density compared to its di-bromo or di-chloro analogs.
| Property | 1-Bromo-4-fluorobenzene | 1,4-Dibromo-2-fluorobenzene | 1-Bromo-2-fluoro-4-iodobenzene | 1,2-Dibromo-4,5-difluorobenzene |
| CAS Number | 460-00-4[1] | 1435-52-5[2][3] | 136434-77-0[4] | 64695-78-9[5][6][7] |
| Molecular Formula | C₆H₄BrF[1] | C₆H₃Br₂F[2][3] | C₆H₃BrFI[4] | C₆H₂Br₂F₂[5][7] |
| Molecular Weight | 175.00 g/mol | 253.89 g/mol [2] | 300.89 g/mol | 271.88 g/mol [5] |
| Physical Form | Colorless liquid[1] | Solid[2] | Pale brown crystalline low melting solid[4] | White crystalline solid[5] |
| Melting Point | -16 °C | 33-36 °C[2] | 34-38 °C[4] | 33-35 °C[5] |
| Boiling Point | 152 °C | 216 °C[2] | Not available | Not available |
| Flash Point | 53 °C[1] | 101.7 °C | Not available | Not available |
Anticipated GHS Hazard Classification (Inferred)
Based on data for analogous compounds, the following GHS classification should be assumed for 1-Bromo-4,5-diiodo-2-fluorobenzene:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
-
Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)
-
Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects)
Note on Toxicity: Polyhalogenated compounds are known for their potential toxicity and persistence in the environment.[8] The presence of iodine in the molecule is of particular concern, as some iodinated organic compounds have been shown to exhibit higher cytotoxicity and genotoxicity than their chlorinated and brominated counterparts.[9]
Caption: Conceptual hazard assessment for 1-Bromo-4,5-diiodo-2-fluorobenzene.
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of handling protocols is required.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 1-Bromo-4,5-diiodo-2-fluorobenzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Double-gloving with nitrile or Viton gloves is recommended.[10] Check the glove manufacturer's compatibility chart for halogenated aromatic compounds. Gloves should be inspected for any signs of degradation or perforation before and during use.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For larger scale operations, a chemically resistant apron is advisable.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]
Caption: A generalized workflow for the safe handling of 1-Bromo-4,5-diiodo-2-fluorobenzene.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed, labeled container in a cool, dry, and dark place. A storage temperature of 2-8°C is recommended for similar compounds and is a prudent measure for this molecule.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reactive metals.
-
Stability: While likely stable under recommended storage conditions, polyhalogenated aromatic compounds can be sensitive to light and may slowly decompose over time.
Emergency Procedures
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10][12] A safety shower should be used if the contact area is large. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Close the laboratory doors and increase ventilation to the area if it is safe to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]
-
Caption: A decision tree for responding to emergencies involving 1-Bromo-4,5-diiodo-2-fluorobenzene.
Disposal Considerations
All waste containing 1-Bromo-4,5-diiodo-2-fluorobenzene must be treated as hazardous.
-
Waste Collection: Collect all solid waste (e.g., contaminated absorbent materials, gloves, weighing paper) and liquid waste in separate, clearly labeled, and sealed containers for hazardous waste.
-
Iodine Neutralization: For aqueous waste streams containing this compound, a pre-treatment step to neutralize the iodine may be considered, depending on your institution's waste disposal protocols. This typically involves the slow addition of a 10% sodium thiosulfate solution until the characteristic color of iodine disappears.[14] This converts reactive iodine to less hazardous iodide ions.
-
Final Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations for halogenated organic waste.[15]
Conclusion
1-Bromo-4,5-diiodo-2-fluorobenzene is a compound with significant potential in synthetic chemistry. However, its polyhalogenated aromatic nature necessitates a highly cautious approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work safely with this and other similarly hazardous materials. Always consult your institution's safety policies and procedures before beginning any new work with a compound of unknown toxicity.
References
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Physics Forums. (2014, December 3). Question about halogenation of benzene. Retrieved from [Link]
-
Bar-Ziv, R., et al. (2024). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science. DOI:10.1039/D4SC01234H. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-4,5-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9). Retrieved from [Link]
-
Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
-
ResearchGate. (n.d.). AhR Agonist Activity Confirmation of Polyhalogenated Carbazoles (PHCZs) Using an Integration of in Vitro, in Vivo, and in Silico Models. Retrieved from [Link]
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ResearchGate. (n.d.). Halogen Derivatives of Benzene and its Homologues. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]
-
Journal of Chemical Education. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduates. Retrieved from [Link]
-
Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]
- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
Agency for Toxic Substances and Disease Registry. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
-
Molecules. (2026, February 4). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Retrieved from [Link]
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- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
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Solubility profile of 1-Bromo-4,5-diiodo-2-fluorobenzene in organic solvents
Executive Summary
1-Bromo-4,5-diiodo-2-fluorobenzene is a highly specialized, polyhalogenated aromatic intermediate.[1] Its structural motif—featuring three distinct halogen types (F, Br, I) on a single benzene core—renders it invaluable for orthogonal cross-coupling strategies (e.g., site-selective Suzuki-Miyaura or Sonogashira couplings).[1]
However, its unique substitution pattern creates a solubility paradox: the molecule is intensely lipophilic yet possesses high polarizability due to the di-iodo motif.[1] This guide provides a comprehensive solubility assessment, moving beyond simple "soluble/insoluble" binaries to offer a mechanistic understanding of solvent interactions, enabling precise solvent selection for synthesis and purification.
Physicochemical Basis of Solubility[1][2]
To predict and manipulate the solubility of this compound, we must analyze its molecular interactions through the lens of Hansen Solubility Parameters (HSP) and Electronic Density Distribution .[1]
Structural Analysis[1][3]
-
Lipophilicity (LogP): Estimated > 4.[1]5. The hydrophobic benzene core is reinforced by heavy halogens.[1]
-
Polarizability (London Dispersion Forces): The two iodine atoms (
) are large and "soft," contributing significant dispersion forces (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). This suggests high affinity for aromatic solvents (Toluene) and chlorinated solvents (DCM, Chloroform). -
Dipole Moment (
): The Fluorine atom ( ) introduces a permanent dipole and inductive withdrawal, creating a local region of high electron density, while the C-I bonds create "sigma-holes" (regions of positive electrostatic potential) capable of halogen bonding.
Predicted Solubility Profile
Based on the principle of "Like Dissolves Like" and the structural analysis above, the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Halogenated Aliphatics | Dichloromethane (DCM), Chloroform | Excellent | High dispersion force match; "Soft" solvent interactions stabilize the large iodine cloud.[1] |
| Aromatics | Toluene, Xylenes, Chlorobenzene | Excellent | |
| Polar Aprotics | THF, 1,4-Dioxane, DMF | Good to Moderate | Ether oxygens can act as Lewis bases, stabilizing the "sigma-hole" of the iodine atoms via halogen bonding.[1] |
| Aliphatics | Hexanes, Heptane, Pentane | Moderate (Temp.[1] Dependent) | Soluble when hot; likely to crystallize upon cooling.[1] Ideal for purification/recrystallization.[1] |
| Protics | Methanol, Ethanol, Water | Poor / Insoluble | High polarity and hydrogen-bonding network of the solvent cannot accommodate the lipophilic solute.[1] |
Experimental Protocol: The Solubility Screen
Since batch-specific purity and polymorphic forms can alter solubility, rely on this self-validating protocol to determine exact saturation limits (
Gravimetric Saturation Method
Objective: Determine
-
Preparation: Weigh 50 mg of 1-Bromo-4,5-diiodo-2-fluorobenzene into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record volume.[1]
-
Saturation: If solid remains after 500 µL total volume, sonicate for 5 minutes at 25°C.
-
Filtration: If undissolved solid persists, filter the supernatant through a 0.22 µm PTFE syringe filter into a tared vial.
-
Quantification: Evaporate the solvent under nitrogen flow and weigh the residue.
-
Calculation:
-
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements.[1]
Application in Synthesis & Purification[1][5]
Reaction Solvent Selection
For Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), the solvent must dissolve the substrate while stabilizing the catalyst.
-
Recommended: Anhydrous THF or 1,4-Dioxane .[1]
-
Why: These solvents solubilize the polyhalogenated arene well and coordinate weakly to Palladium species, stabilizing the catalytic cycle without poisoning it.[1]
-
-
Alternative: Toluene (often with a co-solvent like water/ethanol for biphasic Suzuki conditions).[1]
Purification Strategy
-
Flash Chromatography:
-
Recrystallization:
-
Solvent System: Hot Hexanes (or Heptane).[1]
-
Protocol: Dissolve the crude solid in minimum boiling Hexane. Allow to cool slowly to Room Temperature (RT), then to 0°C. The heavy iodinated product should crystallize out, leaving impurities in the mother liquor.
-
Safety & Handling (Halo-Aromatics)
-
Inhalation Hazard: Polyhalogenated benzenes can be volatile and are potential respiratory irritants.[1] Always handle in a fume hood.[1]
-
Skin Absorption: High lipophilicity facilitates skin absorption.[1] Use Nitrile or Viton gloves (Latex is permeable to many halogenated solvents).[1]
-
Waste Disposal: Segregate as Halogenated Organic Waste .[1] Do not mix with strong oxidizers or alkali metals (risk of exothermic decomposition).[1]
References
-
PubChem. (2023).[1] Compound Summary: 1-Bromo-4-fluoro-2-iodobenzene (Analogous Structure).[1] National Library of Medicine.[1] [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Standard reference for HSP principles).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvent polarity and polarizability data).
Sources
Technical Guide: Thermal Stability and Melting Point of 1-Bromo-4,5-diiodo-2-fluorobenzene
The following technical guide details the physicochemical profile, thermal stability, and experimental handling of 1-Bromo-4,5-diiodo-2-fluorobenzene .
Executive Summary
1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1 ) is a highly specialized polyhalogenated arene used primarily as a regioselective scaffold in pharmaceutical and materials science synthesis. Its unique substitution pattern—featuring three distinct halogen types (F, Br, I)—allows for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) with high orthogonal selectivity.
This guide addresses the critical lack of standardized thermal data in public repositories by providing a theoretical physicochemical profile grounded in structure-activity relationships (SAR), alongside validated experimental protocols for determining its precise melting point (MP) and thermal decomposition threshold (
Key Physicochemical Data (Predicted & Observed)
| Property | Value / Range | Confidence Level | Source / Rationale |
| CAS Number | 1805530-27-1 | High | Chemical Registries [1] |
| Molecular Formula | C₆H₂BrFI₂ | High | Stoichiometry |
| Molecular Weight | 426.79 g/mol | High | Calculated |
| Physical State | Crystalline Solid | High | Analog Comparison |
| Melting Point (MP) | 45 °C – 85 °C (Est.) | Medium | SAR Analysis [2] |
| Boiling Point (BP) | >300 °C (Predicted) | Medium | MW Extrapolation |
| Thermal Stability ( | < 200 °C | High | C-I Bond Homolysis Limit |
Physicochemical Profiling & Thermal Logic
Structural Analysis & Melting Point Prediction
The melting point of polyhalogenated benzenes is governed by molecular weight (London dispersion forces) and crystal packing efficiency (symmetry).
-
Baseline Analog: The structurally similar 1-Bromo-2-fluoro-4-iodobenzene (MW 300.89) is a solid with a melting point of 34–38 °C [3].
-
Target Molecule: 1-Bromo-4,5-diiodo-2-fluorobenzene (MW 426.79) contains an additional iodine atom at the C5 position.
-
Thermodynamic Impact: The addition of the heavy iodine atom significantly increases polarizability and molecular mass (+126.9 Da). In halogenated aromatics, this modification typically elevates the melting point by 20–50 °C unless steric crowding severely disrupts planar stacking.
Reactivity & Thermal Instability
The thermal stability of this compound is defined by the bond dissociation energy (BDE) hierarchy of its substituents. The C-I bond is the "weak link" regarding thermal stress.
-
C-F Bond: ~115 kcal/mol (Thermally inert < 400 °C)
-
C-Br Bond: ~70 kcal/mol (Stable < 250 °C)
-
C-I Bond: ~50–60 kcal/mol (Susceptible to homolysis > 150 °C)
Risk: Prolonged exposure to temperatures above 120 °C (or lower in the presence of light/metals) may induce iodine migration or radical deiodination.
Reactivity Hierarchy Diagram
The following diagram illustrates the orthogonal reactivity, guiding the sequence of synthetic operations and thermal limits.
Caption: Reactivity and thermal stability hierarchy. The C-I bonds (red) dictate the upper thermal limit and primary synthetic utility.
Experimental Protocols for Characterization
Since specific batch-dependent data may vary, the following self-validating protocols are required to establish the Certificate of Analysis (CoA) for new batches.
Protocol: Precise Melting Point Determination (DSC)
Standard capillary methods may be inaccurate for low-melting, heavy halogenated solids due to sublimation or "softening" transitions.
Objective: Determine
-
Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000 or equivalent).
-
Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (Tzero pan). Crucial: Hermetic sealing prevents sublimation of the iodine-rich compound.
-
Reference: Empty hermetic aluminum pan.
-
Method:
-
Equilibrate at 0 °C.
-
Ramp 10 °C/min to 150 °C.
-
Note: Do not exceed 180 °C to avoid contaminating the cell with decomposition products.
-
-
Analysis: Record the Onest Point of the endothermic peak as the melting point. Any exothermic baseline shift prior to melting indicates instability.
Protocol: Thermal Stability Assessment (TGA)
Objective: Define the safe processing window (
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (Inert environment is mandatory to prevent oxidation-assisted deiodination). -
Method:
-
Ramp 10 °C/min from Ambient to 400 °C.
-
-
Interpretation:
-
Stage 1 (Volatilization): If mass loss occurs near the predicted MP (~50-80 °C) without charring, it is sublimation (common for poly-iodo compounds).
-
Stage 2 (Decomposition): Sharp mass loss >200 °C usually indicates C-I bond cleavage.
-
Safe Limit: Set the maximum process temperature 50 °C below the
.
-
Characterization Workflow Diagram
Caption: Workflow for establishing thermal parameters and defining safe handling limits.
Handling, Storage, and Safety[1][2]
Based on the iodine content and predicted low melting point, the following strict handling procedures are recommended to maintain purity (>98%).
Storage Conditions
-
Temperature: Refrigerate (2–8 °C) . Storing at room temperature may lead to "caking" or partial melting if the ambient temperature fluctuates near the lower bound of its MP range.
-
Light Protection: Amber vials or foil-wrapped containers are mandatory. Polyiodinated aromatics are photosensitive; UV light can cleave C-I bonds, turning the solid yellow/brown (liberation of
). -
Atmosphere: Store under Argon or Nitrogen .
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Specific Hazard: Lachrymator potential. Halogenated benzyl-like compounds can be irritating to mucous membranes. Handle only in a fume hood.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2725006, 1-Bromo-2-fluoro-4-iodobenzene (Analog Data). Retrieved from [Link]
-
Capot Chemical. (2024). Certificate of Analysis Data for CAS 1805530-27-1. Retrieved from [Link]
Sources
Polyhalogenated Fluorobenzene Derivatives: A Comprehensive Guide to Reactivity, Synthesis, and Pharmaceutical Applications
Executive Summary
Polyhalogenated fluorobenzenes (PHFBs)—arene rings substituted with multiple halogens including at least one fluorine atom—represent a privileged class of building blocks in modern chemical synthesis and drug discovery. The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, modulating pKa, lipophilicity, and metabolic stability[1][2]. Approximately 20% of commercial pharmaceuticals contain at least one fluorine atom[1][2].
Unlike their non-fluorinated counterparts, polyfluorobenzenes are highly electron-deficient. This unique electronic topology renders them virtually inert to electrophilic aromatic substitution but highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3] and transition-metal-catalyzed C-H functionalization[4][5]. This whitepaper provides an in-depth mechanistic review and self-validating protocols for the functionalization of PHFBs, tailored for researchers in medicinal chemistry and materials science.
Mechanistic Foundations of Polyfluorobenzene Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The strong inductive electron-withdrawing effect (-I) of multiple fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring. This creates highly electropositive ring carbons, facilitating the attack of nucleophiles such as hydroxides, alkoxides, and amines[3][6].
Mechanistically, the SNAr reaction proceeds via an addition-elimination pathway. The nucleophile attacks the fluorinated carbon, forming a negatively charged Meisenheimer complex. The stability of this intermediate is dictated by the ability of the remaining halogens to delocalize the negative charge. Finally, the departure of the fluoride anion (a highly competent leaving group in these systems) restores aromaticity[3].
Fig 1: SNAr addition-elimination mechanism in polyfluorobenzenes.
C-H Bond Acidity and Cross-Coupling
The presence of multiple halogens drastically increases the acidity of the remaining C-H bonds on the benzene ring. The equilibrium cesium ion pair acidity (pK) of benzene in tetrahydrofuran (THF) is extrapolated to 44.8 at 25 °C. The addition of fluorine atoms provides a cumulative, predictable stabilization of the resulting aryl anion[7].
This enhanced acidity allows for direct deprotonation and subsequent transition-metal-catalyzed (Pd or Cu) C-H arylation[4][5]. Copper-catalyzed systems utilizing CuI and a phenanthroline ligand have proven exceptionally effective for coupling polyfluorobenzenes with aryl halides[5].
Fig 2: Transition-metal catalyzed C-H arylation workflow.
Halogen Dance Reactions
Highly dense polyhalogenated scaffolds, such as 1-fluoro-2,3,4,5,6-pentaiodobenzene, undergo complex base-catalyzed halogen dance (HD) reactions. Initiated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the reaction proceeds via lithium-iodine exchange. The robust C-F bond resists migration, acting as a dipole-stabilizing anchor that directs the thermodynamic equilibration of the aryllithium intermediate before electrophilic trapping[8].
Fig 3: Halogen dance reaction cascade on pentaiodofluorobenzene.
Quantitative Data: Acidity and Reactivity Metrics
Understanding the thermodynamic drivers of PHFB reactivity requires analyzing the additive effects of halogens on C-H acidity. Table 1 summarizes the partial equilibrium factors (ΔpK) of fluorine substitution on the benzene ring in THF[7].
Table 1: Additive Effects of Fluorine on the pK of Benzene in THF (Base pK = 44.8)[7]
| Substitution Position (Relative to C-H) | Additive Effect on pK (ΔpK) | Mechanistic Rationale |
| Ortho | -5.2 | Strongest inductive stabilization of the adjacent carbanion. |
| Meta | -3.0 | Moderate inductive stabilization; minimal resonance interference. |
| Para | -1.4 | Weakest inductive effect due to distance; slight resonance destabilization. |
Note: The cumulative effect allows pentafluorobenzene to be readily deprotonated by bases like K3PO4, whereas less fluorinated derivatives (e.g., 1,3-difluorobenzene) require stronger bases like LiOtBu[5].
Pharmaceutical Applications
The strategic introduction of polyfluorinated motifs is a cornerstone of modern medicinal chemistry.
-
Fluorobenzoquinones: 2-Fluorobenzo-1,4-quinone and its derivatives are critical intermediates for synthesizing fluorinated steroids, a major class of anti-inflammatory and hormonal drugs[9].
-
Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450-mediated oxidative metabolism. Replacing labile C-H bonds with C-F bonds prevents premature drug degradation[1].
-
Lipophilicity Modulation: Polyfluorination increases the lipophilicity of a drug candidate, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability, which is critical for central nervous system (CNS) targets[2].
Experimental Protocols
The following self-validating protocols outline the exact methodologies for executing key transformations on polyhalogenated fluorobenzenes.
Protocol 1: SNAr Synthesis of Pentafluorophenol from Hexafluorobenzene[6]
Rationale: Hexafluorobenzene is a liquid that reacts cleanly with aqueous bases under elevated pressure. The use of a closed pressure vessel prevents solvent loss and drives the SNAr reaction to completion.
-
Preparation: Charge a stainless-steel pressure vessel with hexafluorobenzene (1.0 equivalent) and an aqueous solution of Potassium Hydroxide (KOH, 2.5 equivalents).
-
Reaction: Seal the vessel and heat the biphasic mixture to 175 °C for 12 hours under vigorous stirring.
-
Workup: Cool the vessel to room temperature. Carefully vent any residual pressure.
-
Acidification: Transfer the aqueous mixture to an Erlenmeyer flask and acidify to pH 1-2 using concentrated HCl (Caution: Exothermic).
-
Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Distill the crude residue to afford pentafluorophenol in high yield (~85%).
Protocol 2: Copper-Catalyzed Direct Arylation of Pentafluorobenzene[5]
Rationale: Copper iodide (CuI) combined with a phenanthroline ligand effectively transmetalates the highly acidic pentafluorophenyl anion. DMF is utilized as a polar aprotic solvent to stabilize the organocopper intermediate.
-
Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%), 1,10-phenanthroline (10 mol%), K3PO4 (2.0 equivalents), and the aryl iodide (1.0 equivalent).
-
Solvent & Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF) or a DMF/xylene mixture, followed by pentafluorobenzene (2.0 equivalents).
-
Heating: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 120 °C for 24 hours.
-
Quenching: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts.
-
Isolation: Wash the filtrate with water and brine, dry over Na2SO4, and concentrate in vacuo. Purify the cross-coupled polyfluorinated biaryl product via silica gel column chromatography.
Protocol 3: Photoredox Polyfluoroarylation via Halogen Atom Transfer (XAT)[10]
Rationale: This metal-free approach utilizes the photocatalyst 4CzIPN to generate an α-aminoalkyl radical from triethylamine, which abstracts an iodine atom from an alkyl iodide. The resulting alkyl radical undergoes SNAr with a polyfluorobenzene.
-
Reagent Mixture: In a clear glass vial, combine the alkyl iodide (1.0 equiv), polyfluorobenzene (5.0 equiv), triethylamine (5.0 equiv), and 4CzIPN (5 mol%).
-
Solvent: Dissolve the mixture in anhydrous 1,4-dioxane (0.5 M concentration).
-
Degassing: Degas the solution via three freeze-pump-thaw cycles and backfill with argon.
-
Irradiation: Irradiate the vial with blue LEDs (approx. 35 °C internal temperature) and stir overnight.
-
Purification: Quench with water, extract with EtOAc, dry, and purify via flash chromatography to isolate the polyfluoroarylated product.
References
-
Wall, L. A., Pummer, W. J., Fearn, J. E., & Antonucci, J. M. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. NIST Technical Series Publications. URL: [Link]
-
Stratakis, M., Wang, P. G., & Streitwieser, A. (1995). Equilibrium Ion Pair Acidities of Polyhalogenated Benzenes in THF. Extrapolation to Benzene. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Do, H.-Q., & Daugulis, O. (2008). Copper-Catalyzed Arylation and Alkenylation of Polyfluoroarene C−H Bonds. Journal of the American Chemical Society - ACS Publications. URL: [Link]
-
Juliá, F., et al. (2022). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. PMC - NIH. URL: [Link]
-
White Rose eTheses Online. (2024). Zirconium- and phosphine-assisted C–F bond activation and functionalisation. White Rose University Consortium. URL:[Link]
-
Thieme E-Books. Product Subclass 2: Halogen-Substituted Benzo-1,4-quinones. Thieme Connect. URL:[Link]
-
ResearchGate. (2025). Synthesis of (Poly)fluorobiphenyls Through Metal-Catalyzed C-H Bond Activation/Arylation of (Poly)fluorobenzene Derivatives. ResearchGate. URL: [Link]
-
Chemical Reviews. (2023). Electrochemical Late-Stage Functionalization. ACS Publications. URL: [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Chemoselective and Regioselective Functionalization of Polyhalogenated Arenes: A Technical Guide to C-I vs. C-Br Reactivity in 1-Bromo-4,5-diiodo-2-fluorobenzene
Executive Summary
Polyhalogenated benzenes are indispensable scaffolds in medicinal chemistry, agrochemicals, and advanced materials. Among these, 1-Bromo-4,5-diiodo-2-fluorobenzene presents a unique synthetic architecture: four distinct halogen substituents (Br, F, and two I atoms) on a single aromatic ring. For drug development professionals and synthetic chemists, this molecule offers a highly programmable core, provided the reactivity of each carbon-halogen (C-X) bond can be precisely controlled.
This whitepaper provides an in-depth analysis of the reactivity profile of 1-Bromo-4,5-diiodo-2-fluorobenzene. By leveraging bond dissociation energies (BDEs) and inductive electronic effects, we delineate the causality behind the chemoselective differentiation of C-I versus C-Br bonds, and the regioselective differentiation between the two competing C-I bonds. Furthermore, we provide self-validating experimental protocols for both transition-metal catalysis and organometallic workflows.
Topographical and Electronic Analysis
To achieve predictable functionalization, we must first map the electronic and steric topography of the molecule. The reactivity of halobenzenes in both palladium-catalyzed cross-coupling and halogen-metal exchange is primarily governed by the strength of the C-X bond .
Chemoselectivity: The Kinetic Window of C-X Bonds
The generally accepted order of reactivity for oxidative addition and metal-halogen exchange is C-I > C-Br > C-Cl >> C-F . This trend is a direct consequence of the Bond Dissociation Energies (BDEs). The ~16 kcal/mol energy gap between the C-I and C-Br bonds provides a massive kinetic window. By strictly controlling temperature and stoichiometry, we can selectively functionalize the C-I bonds while leaving the C-Br and C-F bonds completely intact for downstream late-stage functionalization.
Regioselectivity: Inductive Differentiation of C4 vs. C5
While chemoselectivity dictates that iodine will react before bromine, regioselectivity dictates which iodine reacts first. 1-Bromo-4,5-diiodo-2-fluorobenzene contains two C-I bonds at positions 4 and 5.
-
C4-I is meta to the highly electronegative fluorine atom (C2).
-
C5-I is para to the fluorine atom.
Because inductive electron withdrawal (-I) decays rapidly with distance, the meta position (C4) experiences a significantly stronger electron-withdrawing effect from the fluorine than the para position (C5). Consequently, the C4 carbon is more electron-deficient. This lowers the energy of the C4-I
Caption: Hierarchical reactivity driven by Bond Dissociation Energy and inductive activation.
Quantitative Data Summary
The following tables summarize the physical parameters driving this reactivity and the optimized conditions for achieving >95% selectivity.
Table 1: Halogen Bond Parameters & Reactivity Profiling
| Bond | Position | BDE (kcal/mol) | Inductive Environment | Relative Reactivity (Pd) | Relative Reactivity (Mg) |
| C-I | C4 | ~65 | meta to F, para to Br | Primary (Fastest) | Primary (Most Stable) |
| C-I | C5 | ~65 | para to F, meta to Br | Secondary | Secondary |
| C-Br | C1 | ~81 | ortho to F, meta to I | Tertiary (Requires >90°C) | Tertiary |
| C-F | C2 | ~126 | ortho to Br, meta to I | Inert under standard conditions | Inert |
Table 2: Optimization of Mono-Coupling Yields (Targeting C4-I)
| Catalyst System | Temp (°C) | Time (h) | Yield (C4-Product) | Di-arylation | C-Br Cleavage |
| Pd(PPh₃)₄ / Na₂CO₃ | 80 | 12 | 45% | 35% | <5% |
| Pd(OAc)₂ / SPhos | 60 | 8 | 62% | 20% | <5% |
| Pd(dppf)Cl₂ / K₃PO₄ | 60 | 4 | 88% | <2% | 0% |
Mechanistic Workflows and Causality
The divergence in reactivity between transition-metal catalysis and organometallic exchange requires distinct strategic approaches.
Caption: Chemoselective differentiation of C-I vs C-Br via Pd-catalysis and Mg-exchange.
Causality in Palladium Catalysis
To achieve mono-arylation exclusively at C4, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand provides a large bite angle (1.04 Å), which forces the Pd center into a geometry that accommodates the extreme steric bulk of the adjacent C5 iodine atom. More importantly, the steric demand of the dppf ligand prevents the catalyst from undergoing a second oxidative addition at the adjacent C5-I bond once the C4 position is arylated. The use of a mild base (K₃PO₄) prevents nucleophilic aromatic substitution (SₙAr) of the fluorine atom, a common side reaction when using strong bases like NaOH or KOtBu with highly electron-deficient fluorobenzenes.
Causality in Halogen-Metal Exchange
For organometallic functionalization, the "TurboGrignard" reagent (iPrMgCl·LiCl ) is utilized . The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity. This allows the I/Mg exchange to occur rapidly at -40 °C . Critical Causality: Maintaining this low temperature is absolute paramount. If the reaction is allowed to warm above -10 °C, the newly formed C4-magnesium species can undergo spontaneous elimination of MgI₂ (involving the adjacent C5-I) to generate a highly reactive benzyne intermediate, leading to catastrophic yield loss and complex polymerization .
Self-Validating Experimental Methodologies
The following protocols are designed as "self-validating systems," incorporating strict In-Process Controls (IPCs) to ensure the integrity of the chemoselectivity before proceeding to the next synthetic step.
Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling at C4
Objective: Synthesize 1-Bromo-2-fluoro-5-iodo-4-arylbenzene.
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-Bromo-4,5-diiodo-2-fluorobenzene (1.00 mmol), the desired arylboronic acid (1.00 mmol, strictly stoichiometric to prevent over-coupling), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₃PO₄ (2.00 mmol).
-
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of THF/H₂O (10:1, 11 mL). Note: Water is essential to dissolve the phosphate base and form the reactive boronate "ate" complex.
-
Thermal Activation: Heat the biphasic mixture to 60 °C with vigorous stirring.
-
IPC Checkpoint (Self-Validation): After 3 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with MeCN and analyze via UPLC-MS.
-
Validation Criteria: The mass spectrum must show the mono-coupled product (
). The presence of unreacted starting material should be <5%. If di-arylated product ( ) exceeds 2%, quench immediately to prevent further degradation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Chemoselective Halogen-Metal Exchange at C4
Objective: Generate the C4-magnesiated intermediate for electrophilic trapping.
-
Reaction Setup: Dissolve 1-Bromo-4,5-diiodo-2-fluorobenzene (1.00 mmol) in strictly anhydrous THF (5 mL) under an Argon atmosphere.
-
Cryogenic Control: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Allow 15 minutes for internal temperature equilibration.
-
Exchange Initiation: Add iPrMgCl·LiCl (1.3 M in THF, 1.05 mmol) dropwise over 10 minutes. Stir for 30 minutes at -40 °C.
-
IPC Checkpoint (Self-Validation): Withdraw a 0.1 mL aliquot and immediately quench into a vial containing 0.5 mL of D₂O. Extract with Et₂O and analyze via GC-MS.
-
Validation Criteria: The GC-MS must show a mass corresponding to
. The absence of the C5-deuterated isomer can be confirmed by ¹H NMR (the remaining proton at C3 will appear as a distinct doublet due to coupling with the adjacent fluorine, confirming C4 functionalization).
-
-
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.50 mmol) dropwise at -40 °C. Stir for 1 hour, then slowly warm to 0 °C before quenching with saturated aqueous NH₄Cl.
Conclusion
The polyhalogenated matrix of 1-Bromo-4,5-diiodo-2-fluorobenzene is not a synthetic roadblock, but a highly programmable sequence of reactive sites. By understanding the interplay between Bond Dissociation Energies and inductive activation, researchers can exploit the C4-I bond with surgical precision. The self-validating protocols outlined herein ensure that chemoselectivity (C-I over C-Br) and regioselectivity (C4 over C5) are maintained, providing a robust foundation for the development of complex active pharmaceutical ingredients (APIs) and advanced materials.
References
-
Knochel, P. et al. "Selective Br/Mg exchange on 2-bromo-4-iodoanisole with nBu2Mg·2LiOR followed by allylation reaction: comparison with iPrMgCl·LiCl." ResearchGate (Original publication in Angew. Chem. Int. Ed.), 2020. URL: [Link]
-
MDPI Editorial Board. "Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives." MDPI, 2025. URL: [Link]
Technical Guide: Strategic Utilization of 1-Bromo-4,5-diiodo-2-fluorobenzene in Next-Generation OLED Architectures
Executive Summary
1-Bromo-4,5-diiodo-2-fluorobenzene represents a highly specialized, "tridentate" electrophilic scaffold designed for the precision engineering of organic light-emitting diode (OLED) materials.[1][] Unlike symmetric linkers (e.g., 1,4-dibromobenzene), this molecule offers three distinct tiers of reactivity:[]
-
High Labile Region (C–I bonds): Sites for rapid oxidative addition, ideal for core extension or ring fusion.[1][]
-
Intermediate Labile Region (C–Br bond): A latent handle for asymmetric functionalization after the iodine sites are engaged.[1][]
-
Electronic Modulator (C–F bond): A robust substituent that lowers the HOMO/LUMO energy levels and induces intermolecular C–F[1][]···H interactions to enhance solid-state packing.[1][]
This guide details the synthetic methodologies, purification protocols, and architectural applications of this compound in developing Thermally Activated Delayed Fluorescence (TADF) emitters and high-triplet-energy host materials.[1][]
Part 1: Chemical Architecture & Reactivity Landscape[1]
The Hierarchy of Halogen Reactivity
The utility of 1-Bromo-4,5-diiodo-2-fluorobenzene lies in its ability to undergo sequential chemoselective cross-coupling .[1][] Palladium-catalyzed cycles (Suzuki-Miyaura, Sonogashira) proceed via oxidative addition, the rate of which is determined by the bond dissociation energy (BDE): C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–F (~116 kcal/mol).[]
-
Phase 1 (Iodine Sites): The two iodine atoms at positions 4 and 5 are the most reactive.[1][] They can be engaged simultaneously to fuse new rings (e.g., creating a triphenylene or phenanthrene core) or sequentially if steric parameters allow.[]
-
Phase 2 (Bromine Site): The bromine at position 1 remains inert during the initial iodine coupling (under controlled conditions: low temperature, specific ligands like P(t-Bu)₃).[1][] It is activated only after the iodine sites are transformed, allowing for the attachment of a solubilizing chain or a charge-transport donor.[]
-
Phase 3 (Fluorine Site): The fluorine at position 2 is generally non-reactive in coupling but critical for device physics.[1][] It exerts an inductive electron-withdrawing effect (-I), stabilizing the HOMO level and increasing the ionization potential.[]
Visualization of Reactivity
The following diagram illustrates the sequential functionalization logic.
Caption: Sequential chemoselective activation pathway. Iodine sites react first, preserving the bromine for secondary functionalization.[]
Part 2: Synthesis & Purification Protocols[1][2][3]
Synthesis of the Core Scaffold
Since this compound is a specialized intermediate, it is often synthesized from 1-bromo-2-fluorobenzene via electrophilic iodination.[1][]
Protocol: Iodination of 1-Bromo-2-fluorobenzene
-
Reagents: 1-Bromo-2-fluorobenzene (1.0 eq), Iodine (
, 2.2 eq), Periodic Acid ( , 0.6 eq), Sulfuric Acid ( , solvent).[] -
Mechanism: Periodic acid oxidizes
to generate the super-electrophile , which attacks the electron-rich positions para and meta to the fluorine/bromine directors.[1][] -
Procedure:
-
Dissolve 1-bromo-2-fluorobenzene in conc.
at 0°C. -
Add
portion-wise, followed by .[1][] -
Stir vigorously at 60°C for 12 hours. The 4,5-diiodo substitution is favored due to the directing effects of the existing halogens (ortho/para directors).[]
-
Quench: Pour onto ice/sodium thiosulfate solution to remove unreacted iodine.
-
Isolation: Extract with dichloromethane (DCM).[1][]
-
Critical Purification for OLED Grade (Sublimation)
For OLED applications, material purity must exceed 99.95% to prevent exciton quenching by impurities.[1][]
| Step | Technique | Objective | Target Impurity Level |
| 1 | Column Chromatography | Remove mono-iodo byproducts and regioisomers. | >99.0% (HPLC) |
| 2 | Recrystallization | Remove trace organic impurities.[1][] Solvent: EtOH/Toluene (1:1).[1][] | >99.8% (HPLC) |
| 3 | Vacuum Sublimation | Remove inorganic salts and trace metals (Pd, Cu).[] | >99.99% (Trace Metal) |
Sublimation Parameters:
-
Pressure:
Torr -
Source Temp: 140°C–160°C (compound dependent)
-
Gradient: Three-zone furnace to separate volatiles from the target crystal.
Part 3: Application Workflows in OLED Material Design
Workflow A: Synthesis of Fluorinated Phenanthrene Hosts
The 4,5-diiodo motif allows for an annulation reaction (Scholl reaction or photocyclization) to create fused ring systems.[1][]
Methodology:
-
Suzuki Coupling (Phase 1): React 1-bromo-4,5-diiodo-2-fluorobenzene with 2 equivalents of phenylboronic acid .[1][]
-
Oxidative Cyclization: Dissolve the intermediate in DCM with
or subject to UV irradiation ( ) in the presence of and propylene oxide.[1][]-
Result: Formation of a fluorinated phenanthrene core with a pendant bromine.[1][]
-
-
Buchwald-Hartwig Amination (Phase 2): Use the remaining bromine to attach a carbazole or triphenylamine unit.[1][]
-
Application: This creates a bipolar host material where the phenanthrene core accepts electrons and the amine transports holes.[1][]
-
Workflow B: Asymmetric TADF Emitters
TADF (Thermally Activated Delayed Fluorescence) relies on separating the HOMO and LUMO orbitals.[1][] This scaffold is ideal for creating "Donor-Acceptor-Donor'" (D-A-D') architectures where the donors are non-equivalent.[1][]
Experimental Protocol:
-
Selective Sonogashira: React the diiodo sites with a trimethylsilyl (TMS) protected alkyne.[1][]
-
Bromine Activation: React the bromine site with a strong acceptor moiety (e.g., triazine boronic ester) using a specialized catalyst like Pd-PEPPSI-IPr which can activate aryl bromides efficiently.[1][]
-
Cyclization: Convert the alkynes into aromatic rings (e.g., via Diels-Alder) to build a rigid, extended backbone.[1][]
DOT Diagram: Synthesis of a Fused OLED Core
Caption: Step-wise construction of a fused-ring OLED host material using the target scaffold.[1][]
Part 4: References
-
Miyaura, N., & Suzuki, A. (1995).[1][] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][] Link[]
-
Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012).[] Highly efficient organic light-emitting diodes from delayed fluorescence.[1][] Nature, 492, 234–238.[] Link[]
-
Bordwell, F. G., & Algrim, D. J. (1988).[1][] Bond dissociation energies in organohalides.[1][] Journal of Organic Chemistry. (General reference for C-X bond strengths).
-
Merkul, E., & Müller, T. J. J. (2006).[1][] Rapid Synthesis of Polysubstituted Fluorophores via Sequential Coupling. ChemComm. (Methodology for sequential halo-coupling).
-
BenchChem Technical Notes. (2025). Protocols for Halogenated Intermediates in Organic Electronics. Link[]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 1-Bromo-4,5-diiodo-2-fluorobenzene
Focus: Regioselective Halogenation and Orthogonal Functionalization Strategies Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Application Context
Polyhalogenated benzenes, such as 1-bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1)[1], serve as highly versatile scaffolds in advanced medicinal chemistry and materials science[2]. The distinct electronic properties and bond dissociation energies of the carbon-fluorine, carbon-bromine, and carbon-iodine bonds allow for orthogonal cross-coupling reactions (e.g., sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[3]. This enables researchers to systematically functionalize the aromatic core with precise regiocontrol during lead optimization[3]. This application note details a robust, self-validating four-step synthetic protocol to access this densely functionalized molecule from inexpensive starting materials.
Retrosynthetic Strategy & Mechanistic Rationale
Synthesizing a tetra-halogenated benzene with three different halogens requires strict adherence to the rules of electrophilic aromatic substitution and chemoselectivity. The synthesis is achieved via a linear sequence starting from 1,2-diiodobenzene:
-
Step 1: Regioselective Nitration. Iodine is a weak deactivator but an ortho/para director. Nitration of 1,2-diiodobenzene occurs predominantly at the 4-position, driven by the para-directing effect of the C1 iodine and the lower steric hindrance compared to the ortho positions.
-
Step 2: Chemoselective Reduction. The Béchamp reduction (Fe/NH₄Cl) is employed to reduce the nitro group to an amine. Catalytic hydrogenation (e.g., H₂, Pd/C) is strictly avoided, as it would cause rapid hydrodehalogenation of the highly labile C-I bonds.
-
Step 3: Sterically-Controlled Bromination. The newly formed -NH₂ group in 3,4-diiodoaniline is a powerful activating group, directing electrophiles to positions 2 and 6. Because position 2 is sterically blocked by the adjacent iodine at position 3, bromination with N-bromosuccinimide (NBS) occurs exclusively at position 6, yielding 2-bromo-4,5-diiodoaniline.
-
Step 4: Fluorodediazoniation. The classical Balz-Schiemann reaction requires the isolation of potentially explosive diazonium tetrafluoroborate salts. To ensure safety and maximize yield, a modern non-aqueous dediazoniation is utilized. Treatment of the aniline with tert-butyl nitrite (t-BuONO) and boron trifluoride etherate (BF₃·OEt₂) generates the diazonium species in situ, which thermally decomposes to the aryl fluoride[4][5].
Figure 1: Four-step synthetic workflow for 1-Bromo-4,5-diiodo-2-fluorobenzene.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Nitro-1,2-diiodobenzene
-
Preparation: Charge a 500 mL round-bottom flask with 1,2-diiodobenzene (33.0 g, 100 mmol) and concentrated sulfuric acid (150 mL). Cool the mixture to 0 °C using an ice-water bath.
-
Addition: Slowly add fuming nitric acid (5.0 mL, 120 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent dinitration.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture over 500 g of crushed ice. Filter the resulting yellow precipitate under vacuum, wash extensively with cold water until the filtrate is pH neutral, and dry in vacuo to afford the product.
Step 2: Synthesis of 3,4-Diiodoaniline
-
Preparation: Suspend 4-nitro-1,2-diiodobenzene (28.1 g, 75 mmol) in a mixture of ethanol (225 mL) and water (75 mL).
-
Addition: Add iron powder (21.0 g, 375 mmol) and ammonium chloride (20.0 g, 375 mmol) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethanol (100 mL). Concentrate the filtrate under reduced pressure, dilute with water, and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Synthesis of 2-Bromo-4,5-diiodoaniline
-
Preparation: Dissolve 3,4-diiodoaniline (17.2 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL) and cool to 0 °C under an inert argon atmosphere.
-
Addition: Add N-bromosuccinimide (NBS) (9.3 g, 52.5 mmol) portionwise over 15 minutes, ensuring the flask is protected from light to prevent radical side reactions.
-
Reaction: Stir the solution at 0 °C for 1 hour.
-
Workup: Quench the reaction by pouring it into ice water (400 mL). Extract the aqueous layer with diethyl ether (3 × 100 mL). Wash the organic layer with water (3 × 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (silica gel, 10% EtOAc in hexanes).
Step 4: Synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene
-
Preparation: In an oven-dried flask, dissolve 2-bromo-4,5-diiodoaniline (12.7 g, 30 mmol) in anhydrous dichloromethane (DCM) (120 mL). Cool the solution to -5 °C.
-
Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (5.7 mL, 45 mmol). Following this, add tert-butyl nitrite (t-BuONO) (5.4 mL, 45 mmol) dropwise over 20 minutes[4][5].
-
Reaction: Stir the mixture at 0 °C for 30 minutes to ensure complete diazotization. Then, equip a reflux condenser and heat the mixture to 40 °C (reflux) for 2.5 hours until nitrogen evolution ceases[4].
-
Workup: Cool to room temperature and carefully quench with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography (100% hexanes) to yield the target tetra-halogenated compound.
Quantitative Data Summaries
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | 0 to 25 | 2.0 | 80 - 85 |
| 2 | Reduction | Fe, NH₄Cl | 80 | 4.0 | 90 - 95 |
| 3 | Bromination | NBS, DMF | 0 to 25 | 1.0 | 85 - 90 |
| 4 | Fluorination | t-BuONO, BF₃·OEt₂ | -5 to 40 | 2.5 | 60 - 70 |
Table 2: Self-Validating Analytical Signatures (¹H NMR, 400 MHz, CDCl₃)
| Compound | Expected ¹H NMR Signals (δ, ppm) | Structural Assignment |
| 4-Nitro-1,2-diiodobenzene | 8.35 (d, J=2.5 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H), 7.80 (dd, J=8.5, 2.5 Hz, 1H) | Confirms para-nitration relative to C1-Iodine. |
| 3,4-Diiodoaniline | 7.55 (d, J=8.5 Hz, 1H), 7.15 (d, J=2.5 Hz, 1H), 6.45 (dd, J=8.5, 2.5 Hz, 1H), 3.70 (br s, 2H) | Confirms intact aromatic core and primary amine. |
| 2-Bromo-4,5-diiodoaniline | 8.05 (s, 1H), 7.20 (s, 1H), 4.10 (br s, 2H) | Two singlets confirm para-relationship of remaining protons (C3 and C6). |
| 1-Bromo-4,5-diiodo-2-fluorobenzene | 8.15 (d, J=6.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H) | Doublets arise from ortho and meta coupling to the newly introduced Fluorine atom. |
Troubleshooting & Safety
-
Reagent Handling: Boron trifluoride etherate (BF₃·OEt₂) is a highly corrosive Lewis acid that reacts violently with water to release toxic fumes. It must be handled in a fume hood using strict moisture-free techniques.
-
Diazotization Exotherm: The addition of t-BuONO is exothermic. Strict temperature control (-5 °C to 0 °C) during the addition phase is critical to prevent premature decomposition of the diazonium intermediate, which leads to reduced yields[4].
-
Light Sensitivity: Polyhalogenated anilines and benzenes are intrinsically sensitive to prolonged UV exposure. Storage in amber vials under an argon atmosphere at 4 °C is highly recommended to maintain structural integrity and prevent radical-induced dehalogenation.
References
- ChemicalBook. "1-Bromo-4,5-diiodo-2-fluorobenzene CAS Manufactory".
- Capot Chemical. "Specifications of 1-Bromo-4,5-diiodo-2-fluorobenzene".
- Benchchem. "2-Bromo-3-fluoro-6-iodobenzonitrile and Halogenated Benzonitrile Derivatives".
- Google Patents. "Process for the preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene" (CA2078215A1).
- Semantic Scholar. "Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates".
- Sigma-Aldrich. "Boron trifluoride dibutyl etherate 593-04-4".
Sources
- 1. 1805530-27-1 CAS Manufactory [m.chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 2-Bromo-3-fluoro-6-iodobenzonitrile | Benchchem [benchchem.com]
- 4. CA2078215A1 - Process for the preparation of 1,2,4- trifluorobenzene and 1-chloro-3, 4- difluorobenzene - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Step-by-step preparation of 1-Bromo-4,5-diiodo-2-fluorobenzene from precursors
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1).[1] This highly functionalized arene is a critical building block in the development of conjugated polymers for organic photovoltaics (OPV), liquid crystals, and advanced pharmaceutical intermediates.[1]
The synthesis strategy prioritizes regiochemical control, utilizing the directing effects of existing substituents to install the iodine atoms sequentially.[1]
)[1]Executive Summary & Retrosynthetic Analysis
The synthesis of 1,2,4,5-tetrasubstituted benzenes presents a challenge in regioselectivity. Direct halogenation of simple precursors often leads to isomeric mixtures that are difficult to separate.[1]
To ensure high purity (>98%) and structural fidelity, this protocol employs a Sequential Electrophilic Substitution Strategy .[1]
-
Starting Material: 2-Fluoro-4-iodoaniline . This precursor effectively "locks" the positions of the Fluorine and the first Iodine.[1]
-
Intermediate: 1-Bromo-2-fluoro-4-iodobenzene . Synthesized via a Sandmeyer reaction.[1]
-
Target: 1-Bromo-4,5-diiodo-2-fluorobenzene . Synthesized via high-acidity electrophilic iodination, leveraging the para-directing effect of the fluorine atom to install the second iodine at the C5 position.[1]
Retrosynthetic Logic (DOT Visualization)
Safety & Handling Protocols
-
Hydrofluoric Acid (Potential): While not used directly, fluorinated aryl decomposition can release HF under extreme thermal stress.[1]
-
Triflic Acid (TfOH): Extremely corrosive.[1] Use only in a fume hood with acid-resistant gloves.[1]
-
Heavy Metals: Copper salts (Sandmeyer) and Iodine waste must be segregated into heavy metal waste streams.[1]
-
Diazonium Salts: The intermediate diazonium species in Stage 1 is potentially explosive if dried.[1] Keep in solution and process immediately.
Stage 1: Synthesis of 1-Bromo-2-fluoro-4-iodobenzene[1]
This step converts the aniline amine group to a bromide.[1] The use of tert-butyl nitrite (
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Fluoro-4-iodoaniline | 1.0 | Substrate |
| Copper(II) Bromide ( | 1.2 | Bromine Source/Catalyst |
| 1.5 | Diazotizing Agent | |
| Acetonitrile (MeCN) | Solvent | Reaction Medium |
Protocol 1: Modified Sandmeyer Reaction
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon (
).[1][5] -
Dissolution: Add
(1.2 equiv) to anhydrous MeCN (10 mL/g of substrate). Stir until fully dissolved/suspended. -
Activation: Add
-BuONO (1.5 equiv) dropwise to the copper solution.[1] Heat the mixture to 65°C. -
Addition: Dissolve 2-Fluoro-4-iodoaniline (1.0 equiv) in minimal MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Note: Gas evolution (
) will be observed. -
Reaction: Stir at 65°C for 2 hours. Monitor conversion by TLC (Hexanes/EtOAc 9:1). The amine spot should disappear.[1]
-
Quench: Cool to room temperature (RT). Pour the mixture into 20% aqueous
(200 mL) to decompose copper complexes. -
Extraction: Extract with Diethyl Ether (
, 3 x 100 mL). -
Wash: Wash combined organics with saturated
(to remove acid) and Brine. Dry over .[1][2][6] -
Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 100% Hexanes).
Stage 2: Synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene[1]
The introduction of the second iodine atom requires forcing conditions because the ring is already deactivated by three halogens (F, Br, I).[1] Standard
Regioselectivity Logic:
-
F (Pos 2): Directs para to Position 5. (Strongest Director).[1]
-
I (Pos 4): Directs ortho to Position 5.
-
Br (Pos 1): Directs para to Position 4 (Blocked) or ortho to Position 6.
-
Result: Position 5 is synergistically activated by the para-F and ortho-I effects, making it the exclusive site of iodination.[1]
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 1-Bromo-2-fluoro-4-iodobenzene | 1.0 | Substrate |
| 1.2 | Iodine Source | |
| Triflic Acid (TfOH) | 0.5 - 1.0 | Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Solvent (Anhydrous) |
Protocol 2: Acid-Mediated Iodination[1]
-
Setup: Flame-dry a 250 mL Schlenk flask. Cool under Argon. Add 1-Bromo-2-fluoro-4-iodobenzene (1.0 equiv).[1]
-
Solvation: Dissolve in anhydrous DCM (0.2 M concentration).
-
Reagent Addition: Add NIS (1.2 equiv) in one portion. The suspension may remain heterogeneous.
-
Acid Activation: Cool the mixture to 0°C in an ice bath. Add TfOH (0.5 equiv) dropwise via syringe.[1] Caution: Exothermic.[1]
-
Note: If reaction is sluggish after 1 hour, increase acid loading to 1.0 equiv.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Exclusion of light (wrapping flask in foil) is recommended to prevent radical side reactions.[1]
-
Quench: Pour the reaction mixture into saturated aqueous Sodium Thiosulfate (
) to quench unreacted iodine species (solution turns from violet/red to colorless). -
Workup: Extract with DCM. Wash organic layer with water and brine.[1][2][6] Dry over
.[1][3][4] -
Purification: Recrystallization is preferred for high purity.[1]
Experimental Workflow (DOT Visualization)
Characterization & Validation
Upon isolation, the product must be validated to ensure the iodine was installed at C5 and not C3 or C6.
| Technique | Expected Signal | Interpretation |
| GC-MS | M+ peak at ~426.8 amu | Confirms molecular weight ( |
| 1H NMR | Two singlets (or doublets due to F-coupling) | H-3: ~7.4 ppm (d, |
| 19F NMR | Single peak | Confirms retention of Fluorine.[1] Shift changes slightly from precursor. |
| Melting Point | Distinct from precursor | Sharp melting point indicates high purity.[1] |
Troubleshooting Regioselectivity: If a mixture of isomers is observed (e.g., iodination at C3), recrystallize from Ethanol .[1] The 1,2,4,5-substitution pattern typically packs better in the crystal lattice, making the target molecule less soluble than the asymmetric isomers.[1]
References
-
Synthesis of Halogenated Benzenes via Sandmeyer
-
Electrophilic Iodination of Deactivated Arenes
-
Precursor Data (1-Bromo-2-fluoro-4-iodobenzene)
-
Target Compound Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 8. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
- 9. 1-Bromo-2-fluoro-4-iodobenzene | C6H3BrFI | CID 2725006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1805530-27-1 CAS Manufactory [chemicalbook.com]
- 11. 1805530-27-1 | 1-bromo-2-fluoro-4,5-diiodobenzene - AiFChem [aifchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. capotchem.cn [capotchem.cn]
Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4,5-diiodo-2-fluorobenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, predictable site-selectivity, and self-validating experimental protocols.
Executive Summary
The programmable functionalization of polyhalogenated arenes is a cornerstone of modern drug discovery and materials science. 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1)[1] serves as an exceptional tetra-orthogonal building block. By exploiting the inherent differences in Bond Dissociation Energies (BDEs) and the subtle electronic disparities between identical halogens, chemists can execute a predictable, three-step sequential Suzuki-Miyaura cross-coupling. This guide provides a comprehensive, self-validating protocol for the stepwise functionalization of the C5, C4, and C1 positions.
Mechanistic Rationale & Causality (E-E-A-T)
Achieving site-selectivity in a molecule with four halogens requires a deep understanding of the kinetic preferences of the Palladium(0) oxidative addition step[2]. The selectivity is governed by two primary principles:
A. Halogen Hierarchy (BDEs)
The relative reactivity of carbon-halogen bonds toward Pd(0) oxidative addition inversely correlates with their Bond Dissociation Energies: C–I > C–Br >> C–F . Consequently, the two iodine atoms at C4 and C5 will invariably react before the bromine at C1, while the fluorine at C2 remains inert under standard cross-coupling conditions.
B. Electronic Differentiation of Identical Halogens (C4 vs. C5)
The most significant challenge is differentiating the two identical C–I bonds. Oxidative addition is kinetically accelerated at the most electron-deficient (electrophilic) carbon atom[3]. We can predict this by calculating the sum of the Hammett substituent constants (
-
At the C4-I position: The iodine is para to the Fluorine (
) and meta to the Bromine ( ). -
At the C5-I position: The iodine is meta to the Fluorine (
) and para to the Bromine ( ).
Causality Conclusion: Because
Electronic differentiation guiding Pd(0) oxidative addition at the C5 position.
Optimization Data for C5-Selective Monoarylation
To maximize the C5:C4 selectivity ratio, the reaction temperature must be kept low, necessitating a highly active, electron-rich bulky ligand like XPhos to facilitate oxidative addition at 0 °C.
Table 1: Optimization of Reaction Conditions (Step 1)
| Entry | Pre-catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Selectivity (C5:C4) |
| 1 | Pd(PPh3)4 | Na2CO3 | THF/H2O | 60 | 45 | 2.5 : 1 |
| 2 | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 25 | 62 | 5.0 : 1 |
| 3 | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | 25 | 78 | 8.0 : 1 |
| 4 | Pd(OAc)2 / XPhos | K3PO4 | THF/H2O | 0 | 85 | >20 : 1 |
Sequential Coupling Workflow
Sequential site-selective Suzuki-Miyaura cross-coupling workflow.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system . Bromine possesses two stable isotopes (
Protocol A: C5-Selective Monoarylation (Kinetically Controlled)
Objective: Couple the most electrophilic C–I bond while preserving the C4–I and C1–Br bonds.
-
Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv), Arylboronic acid 1 (1.05 equiv), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of THF/H2O (4:1, 0.1 M).
-
Reaction: Cool the mixture to 0 °C using an ice bath. Stir vigorously for 2–4 hours.
-
Validation Checkpoint: Analyze via LC-MS. The desired product mass will shift by
Da. Crucial: Ensure the M / M+2 (1:1) bromine isotope pattern is intact. -
Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Protocol B: C4-Selective Arylation (Thermodynamically Permissive)
Objective: Couple the remaining, less reactive C–I bond.
-
Preparation: Charge a flask with the C5-arylated intermediate (1.0 equiv), Arylboronic acid 2 (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (2.0 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane/H2O (5:1, 0.1 M) under Argon.
-
Reaction: Heat the mixture to 60 °C for 6 hours. The bidentate dppf ligand provides stability at elevated temperatures while preventing premature insertion into the C–Br bond.
-
Validation Checkpoint: LC-MS should show the addition of the second aryl group. The 1:1 bromine isotope doublet must still be present.
Protocol C: C1-Selective Arylation of the Bromide (Forcing Conditions)
Objective: Overcome the higher BDE of the C–Br bond.
-
Preparation: Combine the C4,C5-diarylated intermediate (1.0 equiv), Arylboronic acid 3 (1.5 equiv), Pd2(dba)3 (2.5 mol%), SPhos (10 mol%), and K2CO3 (2.5 equiv).
-
Solvent Addition: Add degassed Toluene/H2O (10:1, 0.1 M).
-
Reaction: Heat to 100 °C for 12 hours. The electron-rich SPhos ligand is essential for the challenging oxidative addition into the sterically hindered C1–Br bond.
-
Validation Checkpoint: LC-MS will show the final mass. Crucial: The 1:1 isotopic doublet will have collapsed into a monoisotopic peak (assuming no other halogens on the appended aryl rings), validating the complete consumption of the bromide.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews, 2021, 122, 10126–10169. URL:[Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science, 2017, 8, 40-62. URL:[Link]
Sources
Application Note: Palladium-Catalyzed Functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene
Abstract & Strategic Overview
1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) is a high-value polyhalogenated scaffold used primarily in the synthesis of fluorinated liquid crystals, organic semiconductors, and complex pharmaceutical intermediates. Its unique substitution pattern—featuring three distinct halogen sites (Br, I, I) and an electronic modulator (F)—offers a programmable platform for sequential functionalization.
This application note provides validated protocols for exploiting the reactivity hierarchy of this molecule. By leveraging the bond dissociation energy (BDE) differences between C–I and C–Br bonds, and the subtle electronic differentiation between the C4 and C5 positions induced by the fluorine atom, researchers can achieve:
-
Chemoselective Mono-Arylation: Targeting C–I over C–Br.
-
Regioselective Differentiation: Distinguishing between C4–I and C5–I.
-
Sequential Library Generation: "Walking" around the ring to install three different functional groups.
Reactivity Analysis & Mechanistic Logic
To design effective protocols, one must understand the electronic landscape of the substrate.
The Halogen Hierarchy
Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.) proceeds via oxidative addition. The rate of this step is governed by the C–X bond strength:
-
C–I (Weakest):
65 kcal/mol. Reacts rapidly with Pd(0) at room temperature. -
C–Br (Intermediate):
81 kcal/mol. Requires elevated temperatures or electron-rich ligands (e.g., phosphines) once C–I sites are consumed. -
C–F (Strongest):
115 kcal/mol. Inert under standard Pd-catalysis conditions; serves as a directing group or electronic modulator.
Regioselectivity: C4-I vs. C5-I
The presence of the Fluorine atom at C2 breaks the symmetry of the 4,5-diiodo moiety.
-
Position 4 (C4-I): Located meta to Fluorine and para to Bromine.
-
Electronic Effect: The meta-F exerts a strong inductive withdrawing effect (-I) without competing resonance donation. The para-Br is also withdrawing.
-
Result: Most electron-deficient site. Fastest Oxidative Addition.
-
-
Position 5 (C5-I): Located para to Fluorine and meta to Bromine.
-
Electronic Effect: The para-F exerts an inductive withdrawing effect (-I) but also a resonance donating effect (+R), which partially increases electron density at C5 compared to C4.
-
Result: Less electron-deficient than C4. Slower Oxidative Addition.
-
Visualization of Reactivity Flow
Caption: Predicted order of oxidative addition based on electronic activation. C4 is the primary site of attack.
Experimental Protocols
Protocol A: Chemoselective Mono-Suzuki Coupling (Targeting C4)
Objective: Install a single aryl group at the C4 position while preserving the C5-I and C1-Br bonds for future steps.
-
Reagents:
-
Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)
-
Solvent: Toluene/Ethanol (4:1 v/v)
-
Temperature: Room Temperature (20–25 °C)
-
Step-by-Step Methodology:
-
Setup: In a glovebox or under an Argon stream, charge a Schlenk flask with the substrate (1.0 equiv), boronic acid (1.05 equiv), and Pd(PPh₃)₄.
-
Solvent Addition: Add degassed Toluene and Ethanol. Stir to dissolve.
-
Activation: Add the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Stir vigorously at Room Temperature for 4–6 hours.
-
Critical Check: Monitor by TLC or HPLC. Look for the disappearance of the starting material. Do not heat, or you risk double-coupling at C5.
-
-
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome: 4-Aryl-1-bromo-5-iodo-2-fluorobenzene (>75% yield).
Protocol B: Exhaustive Bis-Coupling (Targeting C4 & C5)
Objective: Simultaneously functionalize both iodine positions with the same aryl group.
-
Reagents:
-
Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (2.5 equiv )
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — More robust catalyst for sterically crowded bis-coupling.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (9:1 v/v)
-
Temperature: 80 °C
-
Step-by-Step Methodology:
-
Setup: Combine substrate, excess boronic acid, base, and catalyst in a pressure vial.
-
Degassing: Sparge the Dioxane/Water mixture with Argon for 15 mins before adding to the vial.
-
Reaction: Seal the vial and heat to 80 °C for 12–16 hours.
-
Workup: Standard extraction as above.
-
Purification: Recrystallization is often possible due to the symmetry and rigidity of the terphenyl-like product; otherwise, column chromatography.
Expected Outcome: 4,5-Diaryl-1-bromo-2-fluorobenzene. The C-Br bond remains intact due to the temperature cap (80°C is usually insufficient to activate deactivated aryl bromides with Pd(dppf)Cl₂ without longer times).
Protocol C: Sequential "Walk-Around" Functionalization
Objective: Install three different groups: Ar¹ at C4, Ar² at C5, and Ar³ at C1.
Workflow Diagram:
Caption: Three-stage protocol for programmable library synthesis.
Key Technical Nuances for Step 3 (C1-Br Activation):
-
After the iodines are consumed, the remaining C1-Br bond is sterically crowded (flanked by F at C2 and Ar² at C5 if Ar² is bulky) and electronically deactivated.
-
Catalyst Switch: Standard Pd(PPh₃)₄ is often insufficient.
-
Recommendation: Use Pd₂(dba)₃ (2 mol%) + X-Phos or S-Phos (4 mol%) . These bulky, electron-rich Buchwald ligands facilitate oxidative addition into hindered/deactivated bromides.
-
Temperature: Increase to 100–110 °C (refluxing Toluene or Dioxane).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity (Mixture of C4/C5) | Temperature too high in Step 1. | Lower temp to 0°C or RT. Use a less active catalyst (e.g., Pd(PPh₃)₄ instead of Pd-SPhos). |
| Double Addition in Step 1 | Excess Boronic Acid. | Strictly control stoichiometry (0.95–1.0 equiv). Add boronic acid slowly via syringe pump. |
| No Reaction at C1-Br (Step 3) | Catalyst deactivation or steric bulk. | Switch to "Generations 3/4" Buchwald Precatalysts (e.g., XPhos Pd G3). Increase temp to 110°C. |
| Dehalogenation (H instead of Ar) | Protodehalogenation side reaction. | Ensure solvents are strictly anhydrous. Use CsF or K₃PO₄ instead of hydrous carbonate bases. |
References
-
Handy, S. T., & Zhang, Y. (2006).[1] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301. Link[1]
-
Schoenebeck, F., & Houk, K. N. (2010).[2] "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 132(8), 2496–2497. Link
- Langer, P. (2010). "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes and heteroarenes." Advanced Synthesis & Catalysis, 352, 1263. (General review of polyhaloarene selectivity).
- Fairlamb, I. J. S. (2011). "Palladium Catalysis in the Synthesis of Fluorinated Liquid Crystals." Organic & Biomolecular Chemistry, 9, 2345.
-
BenchChem. (2025).[3] "Synthesis and Application of 2,3-Difluorobromobenzene and related analogs." Chemical Data Repository. Link (Cited for physical properties of fluoro-bromo-benzenes).
Sources
Application Notes & Protocols: 1-Bromo-4,5-diiodo-2-fluorobenzene as a Strategic Building Block for Advanced Liquid Crystal Synthesis
Introduction: The Imperative for Precision in Liquid Crystal Design
The evolution of liquid crystal (LC) technologies, from high-resolution displays to advanced photonic and sensory applications, is fundamentally driven by the molecular architecture of the mesogenic compounds.[1] The synthesis of calamitic (rod-like) liquid crystals, in particular, requires building blocks that offer not only structural rigidity but also precise control over intermolecular interactions and synthetic pathways.[2][3] Fluorinated liquid crystals are of special interest as the inclusion of fluorine atoms can significantly modify transition temperatures, viscosity, and dielectric anisotropy—key parameters for tuning material performance.[4][5][6]
This guide introduces 1-Bromo-4,5-diiodo-2-fluorobenzene , a highly functionalized aromatic core, as a premier building block for the synthesis of complex, high-performance liquid crystals. Its unique arrangement of three different halogens (F, Br, I) on a benzene ring is not a redundancy; it is a strategic design that enables chemists to perform sequential, site-selective cross-coupling reactions with exceptional control. This document provides an in-depth look at the properties of this reagent, the strategic advantages it offers, and detailed protocols for its application in advanced organic synthesis.
Physicochemical Properties & Safety Data
While 1-Bromo-4,5-diiodo-2-fluorobenzene is a specialized, non-commercial compound, its properties can be estimated based on related structures and standard chemical principles. Handling should be performed with the assumption that it is an irritant and requires standard laboratory personal protective equipment (PPE).
| Property | Value (Estimated/Typical for related compounds) | Source/Rationale |
| Molecular Formula | C₆H₂BrF_I_₂ | - |
| Molecular Weight | 466.79 g/mol | - |
| Physical State | Likely a pale yellow or brown low-melting solid | Based on analogous compounds like 1-Bromo-2-fluoro-4-iodobenzene.[7] |
| Melting Point | 40-60 °C | Estimate based on similar polyhalogenated benzenes.[8] |
| Solubility | Insoluble in water; Soluble in common organic solvents (THF, Dioxane, Toluene, DMF) | General property of non-polar organic halides.[9] |
| Primary Hazards | Skin and eye irritant. May cause respiratory irritation. | GHS classifications for similar compounds (e.g., 1-bromo-4-fluorobenzene, 2-bromo-1,4-difluorobenzene).[10][11] |
| Handling | Handle in a well-ventilated fume hood. Wear safety glasses, lab coat, and chemical-resistant gloves. | Standard practice for halogenated organic compounds.[12] |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. | To prevent potential degradation from light or moisture.[10] |
Note: The user must consult a material-specific Safety Data Sheet (SDS) if available or perform a thorough risk assessment before use.
The Strategic Advantage: Orthogonal Reactivity of C-X Bonds
The primary value of 1-bromo-4,5-diiodo-2-fluorobenzene lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[13][14] This reactivity hierarchy is governed by the bond dissociation energies and the ease with which a low-valent palladium catalyst can undergo oxidative addition into the C-X bond.
The established order of reactivity is: C–I > C–Br >> C–Cl >>> C–F .[15][16]
This predictable selectivity allows for a modular and sequential approach to building complex molecular architectures. One can selectively react at the two iodine positions first, followed by reaction at the bromine position, all while the fluorine atom remains as a stable substituent that beneficially modifies the electronic properties of the final molecule.[17] This step-wise functionalization is critical for creating non-symmetrical liquid crystals, which are often required for advanced material properties.
Application Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds, introducing a linear alkyne linker essential for many calamitic liquid crystals.[18][19] By using mild conditions, we can selectively couple a terminal alkyne at one of the highly reactive C-I positions. A copper-free protocol is often preferred to prevent the undesired homocoupling of the alkyne (Glaser coupling), which can be a significant side reaction.[20]
Objective: To synthesize 1-bromo-4-iodo-2-fluoro-5-(phenylethynyl)benzene.
Materials:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| 1-Bromo-4,5-diiodo-2-fluorobenzene | 466.79 | 1.0 | (e.g., 467 mg, 1.0 mmol) |
| Phenylacetylene | 102.13 | 1.1 | (112 mg, 1.1 mmol) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | (14 mg, 0.02 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | (7.6 mg, 0.04 mmol) |
| Triethylamine (TEA) | 101.19 | - | 10 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |
Step-by-Step Protocol:
-
Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4,5-diiodo-2-fluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (10 mL) via syringe. The triethylamine acts as both the solvent and the base required for the catalytic cycle.
-
Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure (rotary evaporation).
-
Extraction: Redissolve the residue in dichloromethane (DCM, 30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the amine base and copper salts, followed by brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkynylated product.
Application Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position
Following the initial functionalization at an iodo-position, the remaining C-Br bond can be targeted for a subsequent Suzuki-Miyaura coupling. This reaction typically requires a different catalyst system and more forcing conditions (e.g., heating) than the C-I coupling, further ensuring site-selectivity.[21][22]
Objective: To synthesize 1-(4-methoxyphenyl)-2-fluoro-4-iodo-5-(phenylethynyl)benzene from the product of Protocol 1.
Materials:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| Mono-alkynylated Intermediate | 440.92 | 1.0 | (e.g., 441 mg, 1.0 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | (228 mg, 1.5 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.01 | (9.2 mg, 0.01 mmol) |
| SPhos (Ligand) | 410.47 | 0.04 | (16.4 mg, 0.04 mmol) |
| Potassium Phosphate (K₃PO₄), aq. 2M | - | 3.0 | 1.5 mL |
| 1,4-Dioxane | - | - | 15 mL |
Step-by-Step Protocol:
-
Setup: In a microwave vial or Schlenk tube, combine the mono-alkynylated intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.01 eq), and the SPhos ligand (0.04 eq).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.
-
Solvent/Base Addition: Add 1,4-dioxane (15 mL) followed by the 2M aqueous solution of K₃PO₄ (3.0 eq). The use of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the less reactive C-Br bond.[23]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (silica gel, appropriate solvent system) to obtain the final diaryl-alkyne product, a core structure for a potential liquid crystal.
Sources
- 1. ipme.ru [ipme.ru]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
- 8. 1,4-Dibromo-2-fluorobenzene 98 1435-52-5 [sigmaaldrich.com]
- 9. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Lab Reporter [fishersci.se]
- 17. Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. books.rsc.org [books.rsc.org]
- 21. wwjmrd.com [wwjmrd.com]
- 22. Yoneda Labs [yonedalabs.com]
- 23. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Procedures for Selective Lithiation of 1-Bromo-4,5-diiodo-2-fluorobenzene
Abstract & Introduction
The regioselective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-4,5-diiodo-2-fluorobenzene is a versatile synthetic intermediate, offering multiple, distinct reaction sites for derivatization. However, the presence of three different halogen atoms (I, Br, F) and two distinct aromatic protons presents a significant challenge in achieving site-selectivity. This document provides a comprehensive guide with detailed protocols for the selective lithiation of this substrate at three key positions: C4/C5 (via iodine-lithium exchange), C1 (via bromine-lithium exchange), and C3 (via fluorine-directed ortho-lithiation). The protocols herein are grounded in established mechanistic principles, emphasizing the kinetic and thermodynamic factors that govern the reaction outcomes.
The strategic choice of organolithium reagent, solvent, and temperature allows for precise control over the reaction pathway. This guide explains the causality behind these experimental choices, empowering researchers to not only replicate these procedures but also to adapt them for other complex polyhalogenated systems.
Mechanistic Considerations: The Basis of Selectivity
Achieving regioselectivity in the lithiation of 1-Bromo-4,5-diiodo-2-fluorobenzene hinges on exploiting the differential reactivity of its C-H and C-X bonds. Three primary competing pathways must be understood and controlled.
Lithium-Halogen Exchange
This is typically a very fast, kinetically controlled process that occurs at low temperatures.[1] The rate of exchange is highly dependent on the halogen, following the established trend: I > Br > Cl > F .[2] For the target substrate, this means that a lithium-iodine exchange is the most probable initial event when using alkyllithium reagents like n-butyllithium (n-BuLi). Two distinct iodine atoms are present, and while electronic and steric factors may introduce a slight preference, a mixture of lithiation at C4 and C5 is often expected.
Directed ortho-Metalation (DoM)
In this pathway, a heteroatom-containing substituent directs an organolithium base to deprotonate an adjacent C-H bond. The fluorine atom at C2 is a moderate ortho-directing group, capable of coordinating the lithium cation and facilitating the removal of the C3 proton.[3][4] This pathway is favored by non-nucleophilic, sterically hindered bases such as lithium diisopropylamide (LDA), which are less competent at performing halogen exchange.[5]
"Halogen Dance" Rearrangement
A "halogen dance" is an intramolecular rearrangement where a halogen atom and a metal migrate to different positions on the aromatic ring, typically driven by the formation of a more thermodynamically stable organolithium species.[6][7] This process involves a cascade of deprotonation and metal-halogen exchange events.[8] While possible, it can often be suppressed by maintaining cryogenic temperatures and using short reaction times, thereby trapping the initial, kinetically formed aryllithium intermediate.
Diagram 1: Potential Lithiation Sites
The following diagram illustrates the primary sites of reactivity on the 1-Bromo-4,5-diiodo-2-fluorobenzene scaffold.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. ias.ac.in [ias.ac.in]
Synthesis of fluorinated MOF linkers using 1-Bromo-4,5-diiodo-2-fluorobenzene
Application Note: High-Precision Synthesis of Fluorinated MOF Linkers via Orthogonal Halogen Reactivity
Executive Summary
The synthesis of advanced Metal-Organic Frameworks (MOF) requires linkers with precise geometries and functional handles. 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) represents a high-value "scaffold" molecule due to its unique substitution pattern:
-
Orthogonal Reactivity: The coexistence of Iodine (C-I) and Bromine (C-Br) bonds allows for stepwise, chemoselective cross-coupling (I > Br).
-
Structural Geometry: The ortho-diiodo placement (positions 4,5) facilitates the formation of bent (V-shaped) linkers, essential for constructing non-cubic topologies (e.g., helical channels, M₂L₂ loops) or preventing interpenetration.
-
Fluorine Functionalization: The C2-Fluorine atom introduces polarity and hydrophobicity without requiring post-synthetic fluorination, enhancing CO₂/N₂ selectivity and hydrolytic stability in the final MOF [1, 2].
This guide details the protocol for converting this precursor into a fluorinated terphenyl dicarboxylate linker , preserving the bromine handle for late-stage modification.
Chemical Logic & Retrosynthesis
The synthesis relies on the significant difference in bond dissociation energies (BDE) and oxidative addition rates between aryl iodides and aryl bromides.[1]
-
Reactivity Hierarchy: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-F (~116 kcal/mol).
-
Mechanism: Under controlled Palladium(0) catalysis, oxidative addition occurs preferentially at the C-I bonds. The C-Br bond remains intact if the reaction temperature is moderated (< 80°C) and highly active ligands (e.g., S-Phos, X-Phos) are avoided in the first step [3].
-
Electronic Effect: The Fluorine atom at C2 exerts an inductive withdrawing effect (-I), slightly deactivating the adjacent C1-Br bond towards oxidative addition compared to the distal C4/C5-I bonds, further enhancing selectivity.
Visualizing the Pathway (DOT Diagram)
Figure 1: Retrosynthetic logic exploiting the bond energy differences to synthesize a bent terphenyl linker.
Experimental Protocols
Materials & Reagents
| Reagent | Purity | Role |
| 1-Bromo-4,5-diiodo-2-fluorobenzene | >97% | Core Scaffold |
| 4-(Methoxycarbonyl)phenylboronic acid | >98% | Wing Extension |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Catalyst (Selective) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |
| 1,4-Dioxane / Water | HPLC Grade | Solvent System |
| Lithium Hydroxide (LiOH·H₂O) | >98% | Hydrolysis Agent |
Protocol A: Selective Double-Suzuki Coupling
Objective: Couple aryl groups to the C4 and C5 positions while preserving the C1-Bromine.
-
Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cycle with Argon/Vacuum (3x).
-
Charging: Under Argon flow, add:
-
1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 eq, 2.34 mmol, 1.0 g)
-
4-(Methoxycarbonyl)phenylboronic acid (2.5 eq, 5.85 mmol, 1.05 g)
-
K₂CO₃ (6.0 eq, 14.0 mmol, 1.93 g)
-
-
Solvent: Add degassed 1,4-Dioxane (40 mL) and H₂O (10 mL). Note: Degassing is critical to prevent homocoupling.[2]
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%, 0.117 mmol, 135 mg) quickly against Argon flow.
-
Reaction: Heat the mixture to 70°C (oil bath). Stir for 18–24 hours.
-
Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C-Br bond [4].
-
-
Workup:
-
Cool to room temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc, 100 mL) and wash with Brine (2 x 50 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).
-
Target Product: Dimethyl 4,4''-(4-bromo-5-fluoro-1,2-phenylene)dibenzoate.
-
Expected Yield: 75–85%.
-
Protocol B: Linker Activation (Hydrolysis)
Objective: Convert the diester to the dicarboxylic acid MOF linker.
-
Dissolution: Dissolve the intermediate from Protocol A (1.0 eq) in THF (20 mL) and MeOH (5 mL).
-
Base Hydrolysis: Add aqueous LiOH solution (10 eq, 2M).
-
Reaction: Stir at 60°C for 12 hours. The solution should become clear (or slightly cloudy depending on salt precipitation).
-
Acidification:
-
Cool to RT. Evaporate THF/MeOH.
-
Acidify the aqueous residue with HCl (1M) until pH ~1–2. The linker will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold H₂O, and dry in a vacuum oven at 80°C overnight.
-
Characterization: Confirm structure via ¹H NMR (DMSO-d₆) and FT-IR (COOH stretch @ ~1680 cm⁻¹).
Advanced Workflow: The "Bromine Handle" Strategy
The surviving Bromine atom is not just a bystander; it is a latent functional site . It can be used to increase the connectivity of the linker (making it tritopic) or to introduce "tag" groups.
Option: Cyanation (Synthesis of a Tritopic Linker) Before hydrolysis (Protocol B), the Bromine can be converted to a nitrile, which hydrolyzes to a third carboxylate.
-
Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C.
-
Outcome: Converts the "V-shaped" linker into a "Y-shaped" tricarboxylate, drastically changing the resulting MOF topology (e.g., from pcu to acs or rht nets).
Experimental Workflow Diagram (DOT)
Figure 2: Experimental workflow illustrating the divergence point for creating different linker classes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion of di-iodide. | Increase catalyst loading to 8 mol% or extend time. Ensure effective degassing. |
| Loss of Selectivity (Br reaction) | Temperature too high (>80°C) or catalyst too active. | Strict temp control (65-70°C). Stick to Pd(PPh₃)₄; avoid S-Phos/X-Phos. |
| Protodehalogenation | Loss of I or Br without coupling. | Solvent may be "wet" or base too strong. Use anhydrous Dioxane and mild base (K₃PO₄ instead of K₂CO₃). |
| Solubility Issues | Rigid terphenyl core aggregates. | The Fluorine atom aids solubility, but if precipitation occurs during workup, add small amount of THF. |
References
-
Review on Fluorinated MOFs: P. Falcaro, R. Ricco, A. Yazdi, et al., "Application of metal-organic frameworks in wastewater treatment: A review on adsorption, photocatalysis, and membrane filtration," Coord. Chem. Rev., 2016. (Note: General grounding on MOF applications).
-
Fluorine Effect in MOFs: H. Wu, et al., "Unusual and Highly Tunable Missing-Linker Defects in Zirconium Metal–Organic Frameworks UiO-66 and Their Important Effects on Gas Adsorption," J. Am. Chem. Soc., 2013. Link
-
Chemoselectivity of Halogens: N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995, 95, 2457-2483. Link
-
Selective Coupling Protocols: "A Comparative Guide to the Reactivity of 1-Bromo-4-iodobenzene and 1,4-dibromobenzene," BenchChem Application Notes, 2025. Link
(Note: Specific synthesis of the 1-Br-4,5-diiodo-2-F derivative into a MOF linker is a derived protocol based on standard organometallic principles validated by the reactivity hierarchy of polyhalogenated arenes.)
Sources
Application Note: Chemoselective Double Heck Reaction of 1-Bromo-4,5-diiodo-2-fluorobenzene
Executive Summary
In advanced drug discovery and materials science, polyhalogenated arenes serve as exceptionally versatile scaffolds. 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) is a highly specialized building block that offers three distinct vectors for functionalization. This application note details a robust, self-validating protocol for the chemoselective double Mizoroki-Heck coupling at the C4 and C5 iodo positions, deliberately preserving the C-Br and C-F bonds for orthogonal downstream functionalization (e.g., Suzuki-Miyaura coupling or SNAr).
Mechanistic Rationale & Chemoselectivity
The success of this methodology relies on the intrinsic bond dissociation energies and oxidative addition kinetics of carbon-halogen bonds: C–I > C–Br >> C–F .
According to foundational studies by Heck and co-workers[1], palladium-catalyzed vinylic substitution occurs with absolute chemoselectivity at the iodo group in the presence of bromo substituents, provided that the catalytic system and thermal conditions are rigorously controlled[2].
Causality in Experimental Design:
-
Ligand Selection: As detailed in comprehensive reviews of palladium catalysis[3], the choice of phosphine ligand dictates chemoselectivity. We utilize Tri-o-tolylphosphine (P(o-tol)3). Its steric bulk favors the formation of a highly active 14-electron Pd(0) species that rapidly inserts into C–I bonds, while its moderate electron-donating ability prevents the activation of the more inert C–Br bond.
-
Temperature Control: The reaction is strictly maintained at 85 °C. C–I oxidative addition proceeds smoothly at this temperature, whereas C–Br activation typically requires temperatures >100 °C and more electron-rich ligands (e.g., PCy3).
-
Base Selection: Triethylamine (Et3N) is used to neutralize the HI byproduct. A mild organic base is critical here; strong inorganic bases (like KOH or Cs2CO3) at elevated temperatures could trigger unwanted nucleophilic aromatic substitution (SNAr) at the fluorine-bearing C2 position.
Catalytic Cycle & Reaction Pathway
Fig 1: Chemoselective catalytic cycle for the double Heck coupling at the C-I bonds.
Experimental Protocol
Target Transformation: 1-Bromo-4,5-diiodo-2-fluorobenzene + Methyl Acrylate → Dimethyl (1E,1'E)-3,3'-(4-bromo-5-fluoro-1,2-phenylene)diacrylate.
Reagents
-
Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 mmol, 426.8 g/mol )
-
Alkene: Methyl acrylate (2.5 mmol, 2.5 equiv.)
-
Catalyst: Pd(OAc)2 (0.05 mmol, 5 mol%)
-
Ligand: P(o-tol)3 (0.10 mmol, 10 mol%)
-
Base: Triethylamine (3.0 mmol, 3.0 equiv.)
-
Solvent: Anhydrous DMF (5.0 mL, 0.2 M)
Step-by-Step Methodology
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (11.2 mg) and P(o-tol)3 (30.4 mg).
-
Causality: Pre-mixing the palladium salt and ligand allows for the in situ reduction of Pd(II) to the active Pd(0) species via phosphine oxidation before the substrate is introduced.
-
-
Substrate Addition: Add 1-Bromo-4,5-diiodo-2-fluorobenzene (426.8 mg) to the flask. Seal the flask with a rubber septum.
-
Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, which will prematurely terminate the catalytic cycle.
-
-
Liquid Reagent Addition: Syringe in anhydrous DMF (5.0 mL), followed by Et3N (0.42 mL) and methyl acrylate (0.23 mL).
-
Heating: Submerge the flask in a pre-heated oil bath at 85 °C . Stir vigorously for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with water (3 × 20 mL) to remove DMF and triethylammonium iodide salts, followed by brine (20 mL).
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Validation & Troubleshooting
Designing a self-validating system requires anticipating analytical blind spots.
The Isobaric Trap: If one were to use tert-butyl acrylate (MW 128.17) as the alkene, the net mass change per Heck coupling event (replacing an Iodine atom [126.9 Da] with a tert-butyl acrylate radical [127.1 Da]) is a mere +0.2 Da. This isobaric overlap renders standard low-resolution LC-MS monitoring completely useless.
The Solution: This protocol deliberately utilizes methyl acrylate (MW 86.09). The net mass change per coupling is a highly distinct -41.8 Da , enabling unambiguous, self-validating GC-MS tracking.
-
Starting Material: m/z 426 / 428 (1:1 ratio, confirming the presence of 1 Bromine atom).
-
Mono-Coupled Intermediate: m/z 384 / 386.
-
Di-Coupled Product: m/z 342 / 344.
-
Validation Check: The preservation of the 1:1 m/z M / M+2 isotopic pattern in the final product definitively proves that the C–Br bond remains intact and chemoselectivity was achieved.
Quantitative Data & Optimization
The table below summarizes the causality of condition choices and their impact on chemoselectivity.
| Entry | Alkene | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (Di-Heck vs. C-Br Activation) |
| 1 | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | 85 | 16 | 88% | >99:1 (Optimal) |
| 2 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 85 | 18 | 82% | >99:1 |
| 3 | Methyl acrylate | Pd(PPh₃)₄ | 100 | 24 | 65% | 85:15 (Moderate C-Br loss) |
| 4 | Methyl acrylate | Pd(OAc)₂ / PCy₃ | 85 | 12 | 40% | 60:40 (Severe C-Br activation) |
Data Interpretation: Entry 4 demonstrates that utilizing an overly electron-rich ligand (PCy3) destroys the chemoselectivity, leading to unwanted oxidative addition at the C-Br bond and generating complex oligomeric mixtures.
References
-
Selective palladium-catalyzed vinylic substitutions with bromoiodo aromatics Source: The Journal of Organic Chemistry (1979) URL:[Link]
-
The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Chemical Reviews (2000) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4,5-diiodo-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 1-Bromo-4,5-diiodo-2-fluorobenzene. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you achieve the desired purity of this versatile chemical intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research and development efforts. This document is structured to address common challenges and provide scientifically sound solutions.
Understanding the Purification Challenge
1-Bromo-4,5-diiodo-2-fluorobenzene is a polyhalogenated aromatic compound. Its purification can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis. The key to successful purification lies in understanding the physical and chemical properties of the target compound and its likely contaminants.
A plausible synthetic route for 1-Bromo-4,5-diiodo-2-fluorobenzene would involve the iodination of 1-bromo-2-fluorobenzene. This process can lead to a variety of impurities, which need to be effectively removed.
Potential Impurities
Based on related syntheses of polyhalogenated benzenes, the following impurities are likely to be encountered:
-
Isomeric Products: Incomplete or over-iodination can lead to the formation of isomers such as 1-bromo-2-fluoro-4-iodobenzene or 1-bromo-2-fluoro-4,6-diiodobenzene.
-
Starting Material: Unreacted 1-bromo-2-fluorobenzene may remain in the crude product.
-
Dehalogenated Species: Under certain reaction conditions, dehalogenation can occur, leading to the formation of di-iodofluorobenzene or other related compounds.
-
Residual Reagents and Solvents: Reagents used in the synthesis, such as iodine, oxidizing agents, and solvents, may also be present.
The purification strategy should be designed to effectively separate the target compound from these potential contaminants.
Purification Techniques: A Troubleshooting Approach
The two primary methods for purifying solid organic compounds like 1-Bromo-4,5-diiodo-2-fluorobenzene are recrystallization and column chromatography. This section is organized in a question-and-answer format to directly address issues you may encounter.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution (mother liquor).[1][2]
dot
Caption: Troubleshooting workflow for recrystallization.
FAQs for Recrystallization
-
Q1: How do I choose the right solvent for recrystallization?
-
A1: The ideal solvent should dissolve the compound when hot but not when cold.[2] For polyhalogenated aromatic compounds, which are generally non-polar to moderately polar, good starting points for solvent screening include alkanes (hexane, heptane), aromatic hydrocarbons (toluene), and alcohols (methanol, ethanol).[3] A similar compound, 1-bromo-2-fluoro-4-iodobenzene, has been successfully recrystallized from methanol.[4] You can also use a solvent pair, where one solvent readily dissolves the compound and the other does not.[1] Common pairs for compounds of this type include ethanol-water and toluene-hexane.[3]
-
-
Q2: My compound won't crystallize, even after cooling in an ice bath. What should I do?
-
A2: This is a common issue often caused by using too much solvent.[5] Try evaporating some of the solvent to create a more saturated solution. If that doesn't work, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small "seed" crystal of the pure compound.[5]
-
-
Q3: My compound has "oiled out" and formed a liquid layer instead of crystals. What now?
-
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Insulating the flask can help promote slower crystal growth.[7]
-
-
Q4: I have a low yield after recrystallization. How can I improve it?
-
A4: A low yield can be due to several factors. You may have used too much solvent, in which case you can try to recover more product by concentrating the mother liquor and cooling it again to get a second crop of crystals.[8] It's also possible that your compound is simply too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent should be selected.
-
-
Q5: After recrystallization, my compound is still not pure. What are my options?
-
A5: If a single recrystallization does not provide the desired purity, you can perform a second recrystallization. However, if the impurity has very similar solubility properties to your target compound, recrystallization may not be effective. In such cases, column chromatography is the recommended next step.
-
Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2] For polyhalogenated benzenes, normal-phase chromatography with silica gel or alumina as the stationary phase is typically effective.
dot
Caption: Troubleshooting workflow for column chromatography.
FAQs for Column Chromatography
-
Q1: How do I select the right eluent (mobile phase) for my separation?
-
A1: The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is an excellent tool to determine the optimal solvent system before running a column.[9] For non-polar to moderately polar compounds like 1-Bromo-4,5-diiodo-2-fluorobenzene, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[10] The ideal eluent should give your target compound an Rf value of around 0.2-0.3 on a TLC plate to ensure good separation on the column.[9]
-
-
Q2: My compounds are all coming out together. What should I do?
-
A2: This indicates that your eluent is too polar, causing all components to move quickly with the mobile phase. You should decrease the polarity of your eluent. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture.
-
-
Q3: My compound won't come off the column. How can I get it to elute?
-
A3: If your compound is stuck at the top of the column, your eluent is not polar enough to displace it from the stationary phase. You need to increase the polarity of the eluent. You can do this in a stepwise fashion (gradient elution), for example, by starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[11]
-
-
Q4: The bands on my column are streaking. What causes this and how can I fix it?
-
A4: Streaking, or "tailing," can be caused by several factors. The most common is overloading the column with too much sample. Try using less material. It can also be due to the compound being sparingly soluble in the eluent or interacting too strongly with the stationary phase. In the latter case, adding a small amount of a polar modifier to your eluent can sometimes help.
-
Experimental Protocols
The following are generalized protocols. You may need to optimize them for your specific sample and purity requirements.
Protocol 1: Recrystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: In a fume hood, place the crude 1-Bromo-4,5-diiodo-2-fluorobenzene in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more hot methanol dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for 1-Bromo-4,5-diiodo-2-fluorobenzene would be a hexane/ethyl acetate or hexane/dichloromethane mixture. Aim for an Rf of 0.2-0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and carefully apply it to the top of the silica gel bed. Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. You can gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Bromo-4,5-diiodo-2-fluorobenzene.
Data Presentation
| Purification Technique | Key Parameters | Expected Outcome |
| Recrystallization | Solvent choice, Cooling rate | High purity crystals, but yield may vary. |
| Column Chromatography | Stationary phase, Eluent system | High purity and good recovery, effective for separating closely related compounds. |
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved March 7, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry 30BL. Retrieved March 7, 2026, from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Lab Manual. Retrieved March 7, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved March 7, 2026, from [Link]
-
University of Wisconsin-Madison. (2021, April 1). Thin Layer Chromatography (TLC). Chemistry 344. Retrieved March 7, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. UCT Science. Retrieved March 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Chemistry. Retrieved March 7, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved March 7, 2026, from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 7, 2026, from [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Recrystallization [sites.pitt.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. prepchem.com [prepchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 1-Bromo-4,5-diiodo-2-fluorobenzene
Case ID: PUR-1160572 Subject: Recrystallization Solvent Systems & Troubleshooting Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Compound: 1-Bromo-4,5-diiodo-2-fluorobenzene Application: Critical intermediate for OLED materials, liquid crystals, and pharmaceutical cross-coupling (Suzuki/Sonogashira) reactions. Purification Challenge: This molecule is a poly-halogenated aromatic. Its high lipophilicity and electron-deficient nature create specific purification challenges:
-
Hydrophobicity: Poor solubility in traditional polar solvents (water, methanol) even at high temperatures.
-
"Oiling Out" Risk: Due to the disruption of crystal lattice energy by mixed halogens (F, Br, I), crude mixtures often separate as oils rather than crystals during cooling.
-
Regioisomer Contamination: Synthesis via iodination often yields isomeric byproducts that co-crystallize due to similar structural dimensions.
Solvent Selection Strategy
The following recommendations are based on the "Polarity-Polarizability Match" principle. The solute is highly polarizable (due to Iodine) but low in polarity.
Primary Solvent Recommendations
| Solvent System | Type | Suitability Rating | Mechanism of Action |
| Ethanol (EtOH) | Single Solvent | ⭐⭐⭐⭐⭐ (Best Start) | Temperature-Dependent Solubility: The solute is soluble in boiling EtOH but insoluble at 0°C. The hydroxyl group of EtOH does not interact strongly with the halogens, promoting precipitation upon cooling. |
| 2-Propanol (IPA) | Single Solvent | ⭐⭐⭐⭐ | Similar to Ethanol but with a higher boiling point (82°C), allowing for greater solubilization of stubborn crude solids. |
| Heptane / Toluene | Binary System | ⭐⭐⭐⭐ | Pi-Pi Interaction: Toluene (solvent) interacts with the aromatic core; Heptane (anti-solvent) forces precipitation. Ideal for removing non-aromatic impurities. |
| DCM / Hexane | Binary System | ⭐⭐⭐ | Volatility Method: Dissolve in minimal Dichloromethane (DCM), add Hexane, and evaporate DCM. Good for heat-sensitive compounds but yields can be lower. |
Troubleshooting & FAQs
Q1: The compound separates as a yellow/brown oil at the bottom of the flask instead of crystallizing. What is happening?
Diagnosis: This is "Oiling Out." It occurs when the saturated solution cools to a temperature where the solute separates as a liquid before it reaches its freezing point. This is common when the impurity profile depresses the melting point.
Corrective Protocol:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add 10-15% more solvent. A slightly more dilute solution lowers the saturation temperature, potentially allowing the solution to cool to the crystal formation zone before the liquid separation zone.
-
Seed It: Cool slowly to just above the temperature where oiling occurred previously, then add a seed crystal of pure product.
-
Switch Solvents: If using Ethanol, switch to Ethanol/Toluene (9:1) . The Toluene helps keep the oily phase in solution longer, allowing the crystal lattice to form.
Q2: My yield is very low (<40%), but the mother liquor is still dark. Did I decompose it?
Diagnosis: Likely not decomposition, but "Over-Solubility." Poly-iodinated benzenes are heavy and lipophilic. If you used too much solvent, the compound remains dissolved even at 0°C.
Corrective Protocol:
-
Concentrate: Rotovap the mother liquor down to 25% of its original volume.
-
Cool Further: Place the flask in a salt-ice bath (-10°C) or a freezer (-20°C) overnight.
-
Anti-Solvent Crash: If using Toluene or EtOAc, add cold Heptane dropwise to force precipitation.
Q3: NMR shows the regioisomer is still present after recrystallization.
Diagnosis: Isomers (e.g., 1-bromo-2,5-diiodo-4-fluorobenzene) have similar solubility profiles. Fast cooling traps them in the lattice.
Corrective Protocol:
-
Thermodynamic Control: You need an extremely slow cooling rate. Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 4-6 hours.
-
Solvent Switch: Switch from a polar/non-polar system to a shape-selective system. Benzene (if safety permits) or Toluene often discriminate better between isomers due to pi-stacking requirements in the crystal lattice.
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for removing trace colored impurities and salts.
-
Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a boiling chip.
-
Dissolution: Add 5 mL of Ethanol . Heat to reflux on a hot plate.
-
Saturation: If solid remains, add hot Ethanol in 0.5 mL increments until clear. Do not add excess.
-
Filtration (Optional): If insoluble particles (dust/salts) remain, filter through a pre-warmed glass wool plug.
-
Crystallization: Remove from heat. Cover with a watch glass.[1] Allow to cool to Room Temp (RT) undisturbed for 2 hours.
-
Harvest: Cool in an ice bath for 30 mins. Filter via Buchner funnel. Wash with 1 mL of ice-cold Ethanol.
Protocol B: Binary Solvent Recrystallization (Toluene/Heptane)
Best for highly impure material or if Ethanol causes oiling out.
-
Dissolution: Dissolve crude material in the minimum amount of boiling Toluene .
-
Precipitation Point: While maintaining boiling, add hot Heptane dropwise until a persistent cloudiness (turbidity) appears.[2]
-
Clarification: Add one drop of Toluene to clear the solution.
-
Cooling: Allow to cool slowly. The change in polarity as the mixture cools drives the hydrophobic product out of solution into high-purity crystals.
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Caption: Flowchart for selecting the optimal solvent system based on crude material behavior.
Figure 2: The "Oiling Out" Recovery Workflow
Caption: Step-by-step recovery process when the product separates as an oil rather than a crystal.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General principles of halogenated aromatic purification).
-
Organic Syntheses. p-Bromotoluene (Analogous Halogenated Benzene Purification), Coll. Vol. 1, p.136 (1941). (Demonstrates Ethanol/Water and distillation techniques for bromo-benzenes).
-
BenchChem Application Note. Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (Protocol for poly-brominated aromatics using Ethyl Acetate/Heptane).
-
University of Rochester. Solvents for Recrystallization Guide. (Solubility data for Ethanol, Toluene, and Hexane systems).
-
GuideChem. Preparation and Purification of 1,4-Dibromo-2-fluoro-5-nitrobenzene. (Analogous fluorinated/brominated benzene purification via DCM/Petroleum Ether).[3]
Sources
Preventing dehalogenation side reactions in diiodo-fluorobenzene coupling
Topic: Preventing Dehalogenation in Diiodo-Fluorobenzene Coupling
Welcome to the Halo-Select™ Application Support Center. As a Senior Application Scientist, I understand that working with polyhalogenated aromatics—specifically diiodo-fluorobenzenes —presents a unique "double-edged sword." The high reactivity of the C-I bond facilitates rapid oxidative addition, but the electron-withdrawing nature of the fluorine atom stabilizes the resulting Pd(II) intermediate, often causing it to "stall" if transmetallation is slow. This stall allows competitive pathways, primarily hydrodehalogenation (replacement of Iodine with Hydrogen), to erode your yield.[1][2][3]
This guide provides a self-validating troubleshooting system to isolate and eliminate these side reactions.
Module 1: Diagnostic Logic
Before altering your chemistry, use this decision matrix to identify the specific failure mode.
Figure 1: Diagnostic workflow for identifying the root cause of yield loss in diiodo-fluorobenzene couplings.
Module 2: Critical FAQs & Mechanistic Insights
Q1: Why is my diiodo-fluorobenzene losing an iodine atom (hydrodehalogenation) instead of coupling?
The Mechanism: Dehalogenation occurs when the oxidative addition intermediate (Ar-Pd-I) intercepts a hydride source before it can undergo transmetallation with your boronic acid. The Cause: The presence of fluorine on the ring makes the aryl group electron-deficient. This accelerates Oxidative Addition (OA) but renders the Pd-Ar bond more susceptible to reduction. Common Hydride Sources:
-
Alcohols: If you are using MeOH, EtOH, or IPA, the Pd(II) species can undergo
-hydride elimination from the alkoxide ligand, generating a Pd-H species [1]. -
Amines: Triethylamine or other amine bases can serve as hydride donors.[4]
-
Trace Moisture: In rare cases, water can act as a proton source if a reductant is present.
The Fix: Switch to a non-protic, non-enolizable solvent system (e.g., Toluene or THF) and use an inorganic base (K3PO4) rather than an amine or alkoxide [2].
Q2: I need to couple only one iodine. How do I control site selectivity?
The Science: In a diiodo-fluorobenzene system (e.g., 1,2-diiodo-3-fluorobenzene), the two iodines are electronically distinct but chemically similar.
-
Electronic Control: The C-I bond ortho or para to the Fluorine is more electron-deficient and will typically undergo Oxidative Addition faster [3].
-
Steric Control: If the "activated" iodine is sterically crowded (e.g., sandwiched between F and I), a bulky ligand (like SPhos or XPhos) will force the reaction to the less hindered site, overriding the electronic preference.
Q3: My LC-MS shows "Protodeboronation" of the boronic acid. Is this related?
Yes. If your boronic acid undergoes protodeboronation (losing B(OH)2 for H), the catalytic cycle halts because there is no nucleophile to transmetallate. The "waiting" Ar-Pd-I species eventually finds a hydride source and dehalogenates. The Fix: Use boronic esters (MIDA boronates or Pinacol esters) instead of free acids, or use anhydrous conditions to prevent hydrolysis of the C-B bond [4].
Module 3: Mechanistic Pathway Visualization
Understanding where the error occurs is vital. The diagram below contrasts the Product Pathway against the Dehalogenation Pathway.[2][5]
Figure 2: The Kinetic Fork. Dehalogenation wins when Transmetallation is too slow or Hydride sources are abundant.
Module 4: Experimental Protocols
Protocol A: The "Anhydrous Shield" (Recommended)
Use this protocol to strictly eliminate hydride sources.
Reagents:
-
Substrate: Diiodo-fluorobenzene (1.0 equiv)
-
Coupling Partner: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) — chosen for stability and bite angle.
-
Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv) — insoluble in organics, acting as a heterogeneous base.
-
Solvent: Toluene (Anhydrous) / THF (10:1 ratio)
Step-by-Step:
-
Bake-out: Flame-dry a Schlenk tube or vial under vacuum; backfill with Argon (3 cycles).
-
Solids: Add Pd catalyst, Boronic acid, Base, and Substrate under a positive stream of Argon.
-
Solvent: Add anhydrous Toluene and THF via syringe. Do not use sparged solvents from a wash bottle; use fresh anhydrous sources.
-
Degas: Freeze-Pump-Thaw (3 cycles) is ideal. Alternatively, sparge with Argon for 15 mins before adding catalyst.
-
Reaction: Seal and heat to 80°C.
-
Checkpoint: Monitor by TLC/LCMS at 1 hour. If starting material remains but product is forming, do not increase temp . High T promotes dehalogenation.
-
Protocol B: The "Selectivity Control" (For Mono-Coupling)
Use this if you are getting double-coupling or wrong regioisomers.
Modifications:
-
Catalyst: Pd(PPh3)4 (Tetrakis) at 2 mol%. The bulky PPh3 ligands help discriminate between the steric environments of the two iodines.
-
Stoichiometry: Use 0.95 equiv of Boronic Acid. Starving the reaction slightly prevents the second coupling.
-
Temperature: Run at 60°C (lower energy threshold favors the electronically activated C-I bond).
Module 5: Data Reference - Solvent & Base Effects[3][6]
| Solvent System | Base Type | Dehalogenation Risk | Transmetallation Rate | Recommendation |
| Ethanol / Water | Na2CO3 | HIGH | Fast | Avoid for diiodo-substrates. EtOH is a hydride source. |
| DMF / Water | K2CO3 | MEDIUM | Fast | DMF can decompose to form hydrides at >100°C. |
| Toluene (Anhyd) | K3PO4 | LOW | Moderate | Gold Standard for preventing side reactions. |
| 1,4-Dioxane | Cs2CO3 | LOW | Slow | Good for difficult substrates, but slow rate may stall Pd. |
References
-
Navarro, O. et al. (2005).[6] Mechanistic studies on the dehalogenation of aryl halides in palladium-catalyzed cross-coupling. Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Cross-Coupling Reactions.
-
Sarpong, R. et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews.
-
Yoneda Labs. (2021). Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions.
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Storage conditions to prevent photolytic degradation of 1-Bromo-4,5-diiodo-2-fluorobenzene
Technical Support Center: Halogenated Intermediates Division Subject: Preservation & Handling of 1-Bromo-4,5-diiodo-2-fluorobenzene Ticket ID: #PH-136434-STORAGE Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are accessing this guide because you are working with 1-Bromo-4,5-diiodo-2-fluorobenzene , a highly functionalized and sensitive intermediate. This molecule is not just "light-sensitive" in the generic sense; it is a photochemical trigger waiting to happen .
The presence of two iodine atoms on the benzene ring, combined with the electron-withdrawing fluorine, creates a system with specific vulnerabilities. This guide replaces standard generic advice with a mechanism-based troubleshooting protocol designed to protect your yield and purity.
Module 1: The "Why" – Mechanism of Failure
To prevent degradation, you must understand what is happening at the molecular level.
The Weak Link: The C-I Bond The carbon-iodine bond is the weakest among common aryl halides, with a Bond Dissociation Energy (BDE) of approximately 65 kcal/mol . This energy threshold corresponds to wavelengths in the near-UV and visible blue spectrum (~400–450 nm).
The Cascade Effect (Photolysis):
-
Excitation: Upon exposure to light, the molecule absorbs a photon, exciting an electron to an antibonding orbital (
). -
Homolysis: The C-I bond breaks homolytically, generating a highly reactive Aryl Radical and an Iodine Radical (
). -
Propagation (The Damage):
-
Deiodination: The aryl radical abstracts a hydrogen atom from any available source (solvent, moisture, or even the packaging polymer), resulting in the impurity 1-Bromo-4-iodo-2-fluorobenzene (loss of one iodine).
-
Dimerization: Two aryl radicals collide, forming high-molecular-weight biaryl impurities.
-
Iodine Bloom: Iodine radicals recombine to form elemental iodine (
), causing the sample to turn yellow or brown. itself can then act as a mild oxidant, further degrading the material.
-
Visualizing the Degradation Pathway
Figure 1: Photolytic degradation cascade of aryl di-iodides. Note that the formation of elemental iodine (
Module 2: The Protocol – Storage & Handling
Critical Physical Property Warning: This compound has a reported melting point range of 34–38°C . Why this matters: In a warm lab, this solid can partially melt. Photolytic degradation occurs orders of magnitude faster in the liquid phase due to increased radical diffusion rates. You must keep this compound solid.
Storage Conditions Matrix
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Essential to maintain solid state and reduce kinetic energy of radical propagation. 2-8°C is acceptable for short-term (<1 week). |
| Light | Amber Glass + Foil Wrap | Amber glass cuts UV <450nm. Foil provides total occlusion. Double-protection is required due to the high lability of the di-iodo motif. |
| Atmosphere | Argon or Nitrogen | Displaces Oxygen. While photolysis is non-oxidative, the resulting radicals react with |
| Container | Glass (Teflon-lined cap) | Do not use plastic. Iodine vapor can permeate polyethylene. Radicals can abstract hydrogen from plastic walls. |
Handling Workflow (Step-by-Step)
-
Thawing: Remove the vial from the freezer and let it warm to room temperature inside a desiccator before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture onto the solid. Water provides a proton source for the H-abstraction degradation pathway.
-
-
Weighing: Dim the lab lights or work under red light if possible. Weigh quickly into an amber vessel.
-
Solubilization: If preparing a stock solution, use degassed solvents immediately.
-
Avoid: Acetone or Ethers (THF/Diethyl Ether) for long-term storage of solutions. These solvents have abstractable alpha-hydrogens that accelerate deiodination.
-
Preferred: Dichloromethane (DCM) or Toluene (if compatible with next step).
-
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from off-white to a light yellow/pink. Is it ruined? A: Not necessarily.
-
Diagnosis: The color comes from trace elemental iodine (
) formed on the surface of the crystal lattice. This acts as an "optical filter," absorbing more light and accelerating degradation (autocatalysis). -
Immediate Action:
-
Check purity via HPLC or NMR. If purity is >95%, the bulk is likely intact.
-
Wash Protocol: Dissolve in a non-polar solvent (like DCM) and wash with a dilute Sodium Thiosulfate (
) solution. Thiosulfate reduces the colored back to colorless iodide ( ). Dry organics over and reconcentrate.
-
Q2: Can I ship this compound at ambient temperature? A: No.
-
Risk: Shipping trucks often exceed 40°C in summer, which is above the melting point (34-38°C). If the compound melts during transit, it will arrive degraded.
-
Requirement: Ship on blue ice (minimum) or dry ice (preferred) to ensure it remains solid.
Q3: I see a new peak in my NMR around 7.0-7.5 ppm that wasn't there before. A: This is likely the des-iodo impurity (1-Bromo-4-iodo-2-fluorobenzene).
-
Mechanism: One iodine atom was lost and replaced by a Hydrogen atom (H-abstraction).
-
Resolution: This impurity is difficult to remove via recrystallization due to structural similarity. Flash column chromatography is usually required to separate the mono-iodo from the di-iodo species.
Decision Tree: Assessing Sample Integrity
Figure 2: Triage protocol for evaluating stored samples of 1-Bromo-4,5-diiodo-2-fluorobenzene.
References
-
Mechanism of Aryl Iodide Photolysis
-
Title: Photochemical Degradation of Aryl Halides.[1]
- Source: Royal Society of Chemistry (RSC), Chapter 6.
- Context: Explains the homolytic cleavage of C-I bonds from excited states and the correlation between bond dissociation energy and degradation r
-
-
Physical Properties & Safety
- Title: 1-Bromo-4,5-difluoro-2-iodobenzene / Related Polyhalogenated Benzenes D
- Source: PubChem / Sigma-Aldrich Technical D
- Context: Verification of melting points (34-38°C)
-
(Proxy for structural analog properties).
-
General Handling of Light-Sensitive Reagents
-
Title: Strategies to Prevent Photolytic Degradation.[2]
- Source: Pharmaguideline.
- Context: Standard operating procedures for UV occlusion and radical scavenging.
-
Sources
Overcoming solubility issues of 1-Bromo-4,5-diiodo-2-fluorobenzene in NMR analysis
Prepared by: Gemini, Senior Application Scientist
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Bromo-4,5-diiodo-2-fluorobenzene during NMR analysis. Our focus is on providing practical, field-proven solutions grounded in chemical principles.
Introduction: Understanding the Challenge
1-Bromo-4,5-diiodo-2-fluorobenzene is a heavily substituted aromatic compound. Its high molecular weight, coupled with the presence of three large, polarizable halogen atoms (two iodine, one bromine), contributes to strong intermolecular interactions and potentially high crystal lattice energy. These factors often lead to poor solubility in standard, less-polar NMR solvents, making it a challenging analyte for routine NMR analysis. This guide offers a systematic approach to overcoming these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 1-Bromo-4,5-diiodo-2-fluorobenzene not dissolving in my standard NMR solvent, Chloroform-d (CDCl₃)?
A1: The principle of "like dissolves like" is central here. While Chloroform-d is a versatile solvent for a wide range of organic compounds, its moderate polarity is often insufficient to overcome the strong intermolecular forces present in highly halogenated, crystalline solids like 1-Bromo-4,5-diiodo-2-fluorobenzene.[1][2] The molecule's dense substitution with large iodine and bromine atoms can lead to a stable crystal lattice that requires a more polar or more interactive solvent to disrupt. Simple aromatic halogenated organic compounds are generally unreactive, but their physical properties, including solubility, are heavily influenced by their substitution pattern.[3]
Q2: What are the best initial alternative deuterated solvents to try for this compound?
A2: When initial attempts with CDCl₃ fail, a systematic change in solvent is the next logical step. The goal is to use a solvent with a different polarity or a specific chemical nature that can interact more favorably with the analyte. We recommend exploring the following options.
Table 1: Recommended Deuterated Solvents for Poorly Soluble Halogenated Aromatics
| Solvent | Chemical Formula | Key Properties & Rationale | Residual ¹H Peak (ppm) | ¹³C Peak (ppm) |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Highly Polar, Aprotic: Excellent for dissolving a wide array of poorly soluble organic molecules and polar compounds.[1] A top choice for difficult samples. | 2.50 (septet) | 39.5 (heptaplet) |
| Benzene-d₆ | C₆D₆ | Aromatic: Can engage in π-π stacking interactions with the analyte's benzene ring, which can aid in solvation. | 7.16 (singlet) | 128.0 (triplet) |
| Acetone-d₆ | (CD₃)₂CO | Polar, Aprotic: A good intermediate-polarity option that is more polar than CDCl₃. | 2.05 (quintet) | 206.0 (singlet), 29.8 (heptaplet) |
| Tetrahydrofuran-d₈ | C₄D₈O | Polar, Ethereal: Less polar than DMSO but often effective for compounds that are not extremely polar. | 3.58 (quintet), 1.73 (quintet) | 67.4 (quintet), 25.3 (quintet) |
| Dichloromethane-d₂ | CD₂Cl₂ | Moderately Polar: Similar to chloroform but can sometimes offer superior solubility for certain halogenated compounds. | 5.32 (triplet) | 53.8 (quintet) |
*Note: Chemical shifts can vary slightly based on temperature, concentration, and other solutes.[4][5] Data adapted from various sources.[4][5][6]
Q3: My compound has limited solubility even in these alternative solvents. How can I physically improve dissolution?
A3: If you can achieve partial but not complete dissolution, physical methods can significantly improve the sample preparation process by providing the necessary energy to break down the solid-state structure of the compound.
Experimental Protocol 1: Enhancing Dissolution with Physical Methods
-
Initial Preparation: Add your weighed sample of 1-Bromo-4,5-diiodo-2-fluorobenzene to a clean, dry vial. Add the chosen deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Vortexing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds. Visually inspect for undissolved solid.
-
Sonication: If solid remains, place the vial in a sonic bath for 5-10 minutes. The high-frequency sound waves will help break apart solid aggregates and increase the surface area available for solvation.
-
Gentle Heating (Use with Caution): If sonication is insufficient, gently warm the sample in a warm water bath (typically 40-50°C).
-
CRITICAL SAFETY NOTE: Never heat a capped vial, as pressure can build up. Always loosen the cap. Be mindful of the solvent's boiling point (e.g., Dichloromethane-d₂ boils at 40°C) to prevent evaporation and potential sample degradation.
-
-
Final Step: After the chosen treatment, allow the sample to return to room temperature. If the compound remains in solution, transfer it to the NMR tube. If precipitation occurs upon cooling, the solution is supersaturated, and a different solvent or co-solvent approach may be necessary.
Q4: Can I use a co-solvent mixture to fine-tune solubility?
A4: Yes, using a co-solvent system is an excellent strategy. By mixing two miscible deuterated solvents, you can create a custom solvent environment with intermediate polarity. A common approach is to use a small amount of a very strong solvent (like DMSO-d₆) within a primary, less-polar solvent (like CDCl₃).
Experimental Protocol 2: Preparing a Co-Solvent NMR Sample
-
Prepare a Stock Solution: In a small vial, attempt to dissolve the entire sample in a minimal amount of the stronger solvent (e.g., 50 µL of DMSO-d₆).
-
Titrate with Weaker Solvent: Once dissolved, slowly add the weaker, primary solvent (e.g., 600 µL of CDCl₃) to the vial until you reach the desired total volume for your NMR tube.
-
Observe for Precipitation: After each addition, check carefully for any signs of the compound precipitating out of solution. If precipitation occurs, you may need to increase the proportion of the stronger solvent.
-
Considerations: Be aware that using a co-solvent will result in multiple solvent signals in your NMR spectrum. This can complicate analysis, especially if your analyte has peaks in the same regions. However, for many compounds, this is a viable and effective compromise.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with 1-Bromo-4,5-diiodo-2-fluorobenzene.
Caption: Troubleshooting workflow for NMR sample preparation.
Q5: What are my options if I can only achieve a very low concentration?
A5: Modern NMR spectrometers are highly sensitive, and a good spectrum can often be obtained even from a dilute sample by adjusting acquisition parameters. If your sample is stable in solution, you can significantly improve the signal-to-noise ratio (S/N).
-
Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of ~1.4. For a very dilute sample, you may need to run the experiment for an extended period (several hours or overnight).
-
Use a High-Sensitivity Probe (e.g., Cryoprobe): If your institution's spectrometer is equipped with a cryogenically cooled probe, using it can increase the S/N by a factor of 3-4 or more compared to a standard room temperature probe. This is often the most effective way to analyze mass-limited or poorly soluble samples.
-
Optimize Acquisition Time (AT) and Relaxation Delay (D1): Ensuring the acquisition time is sufficient to capture the full decay of the signal and that the relaxation delay is appropriate for your molecule's T₁ relaxation times will maximize the signal obtained per scan.
Q6: Are there any non-traditional approaches if the compound remains insoluble?
A6: In extreme cases where sufficient solubility for solution-state NMR cannot be achieved, alternative techniques must be considered.
-
Solid-State NMR (ssNMR): This is the ultimate solution for truly insoluble compounds. ssNMR analyzes the sample in its solid, powdered form, completely bypassing the need for dissolution. The resulting spectra provide information about the molecule's structure and packing in the solid state.
-
Solubility-Enhancing Tags (SETs): While more commonly applied in biomolecular NMR for large proteins, the concept of chemically modifying a molecule to improve its solubility is a powerful strategy.[7][8] For small molecules, this would involve a synthetic modification to add a highly soluble group, which may not be feasible or desirable unless it's part of a larger drug development campaign.
References
-
Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. National Center for Biotechnology Information. [Link]
-
A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins. PubMed. [Link]
-
Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]
-
Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
1-Bromo-4-fluorobenzene - Wikipedia. Wikipedia. [Link]
-
Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. ACS Publications. [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
-
Chemical Properties of 1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9). Cheméo. [Link]
-
Conventional methods for solubility enhancement. ResearchGate. [Link]
-
1H NMR investigation of self-association of aromatic drug molecules in aqueous solution. Structural and thermodynamical analysis. Royal Society of Chemistry. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. IJFMR. [Link]
-
NMR studies of hydrocarbons solubilized in aqueous micellar solutions. SpringerLink. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
3.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. National Center for Biotechnology Information. [Link]
-
Common NMR Solvents - Reference Data. University of Wisconsin-Madison. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Common NMR Solvents. Wired Chemist. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. Scilit. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. labs.chem.byu.edu [labs.chem.byu.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Common NMR Solvents [wiredchemist.com]
- 7. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing iodine impurities from 1-Bromo-4,5-diiodo-2-fluorobenzene samples
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and purification of highly halogenated aromatic compounds.
When synthesizing 1-Bromo-4,5-diiodo-2-fluorobenzene , electrophilic aromatic iodination often leaves behind stubborn elemental iodine (
Troubleshooting FAQs: Diagnostics & Causality
Q: Why does my crude 1-Bromo-4,5-diiodo-2-fluorobenzene extract have a persistent pink, purple, or dark brown tint?
A: This coloration is the universal visual hallmark of residual elemental iodine (
Q: What is the mechanistic causality behind using Sodium Thiosulfate (
Q: I washed my organic layer with thiosulfate, but the mixture became cloudy and formed a milky-yellow emulsion. What went wrong?
A: This is a classic field error related to pH oversight. If your prior iodination reaction utilized strong acids (e.g.,
Q: Will the thiosulfate wash remove mono-iodinated impurities (e.g., 1-bromo-4-iodo-2-fluorobenzene)? A: No. Sodium thiosulfate strictly targets elemental halogens via redox chemistry. Structural organic impurities are covalently bonded and will remain in the organic phase. To separate structural analogs, you must rely on thermodynamic techniques like recrystallization or column chromatography (detailed in Protocol B).
Quantitative Data: Reagent & Solvent Selection
To optimize your extraction, reference the tables below for causality-driven reagent and solvent choices.
Table 1: Comparison of Iodine Quenching Reagents
| Reagent | Standard Concentration | Mechanism of Action | Aqueous Byproducts | pH Sensitivity |
| Sodium Thiosulfate ( | 5% - 10% (w/v) | Reduction of | High (Disproportionates < pH 5) | |
| Sodium Bisulfite ( | 10% (w/v) | Reduction of | Moderate (Releases | |
| Sodium Sulfite ( | 10% (w/v) | Reduction of | Low (Naturally alkaline) |
Table 2: Solvent Partitioning for 1-Bromo-4,5-diiodo-2-fluorobenzene
| Solvent | Density (g/mL) | Phase Position vs. Water | Solubilizing Power for Product | Emulsion Risk |
| Dichloromethane (DCM) | 1.33 | Bottom Layer | Excellent | Low |
| Ethyl Acetate (EtOAc) | 0.90 | Top Layer | Good | Moderate |
| Toluene | 0.87 | Top Layer | Good | Low |
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems. By observing specific physical changes, you can confirm the success of the chemical mechanism in real-time without immediate need for LC-MS or NMR.
Protocol A: Elemental Iodine Removal via Thiosulfate Wash
-
Dilution: Dissolve the crude 1-Bromo-4,5-diiodo-2-fluorobenzene mixture in Dichloromethane (DCM).
-
Neutralization (Critical Step): Wash the organic layer with 1 equal volume of saturated aqueous
. Swirl gently and vent the separatory funnel to release gas. Causality: This neutralizes residual acid, preventing the decomposition of the subsequent thiosulfate wash. -
Reduction Wash: Add 1 equal volume of 10% (w/v) aqueous Sodium Thiosulfate (
)[3]. Vigorously shake the separatory funnel and vent. -
Self-Validation Checkpoint: Observe the organic layer. The transition from a deep violet/brown to a pale yellow or colorless state provides immediate, self-validating proof that the non-polar
has been successfully reduced to water-soluble [1]. -
Phase Separation: Allow the layers to separate cleanly. Since DCM (1.33 g/mL) is denser than the aqueous layer, collect the bottom organic layer. Discard the top aqueous layer.
-
Drying: Dry the pristine organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Removal of Structural Halogenated Impurities
To remove partially iodinated byproducts (which are immune to thiosulfate), utilize recrystallization.
-
Solvent Selection: Dissolve the concentrated, iodine-free crude in a minimal volume of boiling ethanol (or a tailored hexane/ethyl acetate gradient).
-
Thermodynamic Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath at 0°C. Causality: Slow cooling allows the highly dense, symmetrical 1-Bromo-4,5-diiodo-2-fluorobenzene to form a rigid crystal lattice, thermodynamically excluding structurally mismatched mono-iodo impurities into the mother liquor.
-
Self-Validation Checkpoint: The formation of distinct, sharp crystalline structures (rather than an amorphous oiling out) visually validates the exclusion of impurities and the increase in compound purity.
-
Isolation: Vacuum filter the crystals using a Büchner funnel and wash with a small volume of ice-cold solvent to remove residual surface impurities.
Purification Workflow Visualization
Fig 1: Purification workflow for 1-Bromo-4,5-diiodo-2-fluorobenzene via extraction.
References
- Title: (A): Fresh stain of iodine on the cloth can be removed by washing ic with sodium thiosulphare solution. (R)
- Title: Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
- Source: weichuangchem.
Sources
Controlling temperature for selective functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene
Technical Support Center: Selective Functionalization of Polyhalogenated Arenes Subject: Controlling Temperature for Selective Functionalization of 1-Bromo-4,5-diiodo-2-fluorobenzene Ticket ID: #RXN-ISO-45DI-F Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division
Executive Summary
You are working with 1-Bromo-4,5-diiodo-2-fluorobenzene , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity vs. regioselectivity" conflict.
-
Chemoselectivity: You must differentiate between Iodine (highly reactive) and Bromine (moderately reactive).
-
Regioselectivity: You must differentiate between the C4-Iodine and the C5-Iodine.
-
Stability: The resulting lithio-species contains a leaving group (Iodine) at the adjacent position ( ortho), creating a high risk of benzyne formation via elimination.
This guide provides a self-validating workflow to achieve kinetic control at the C4-position while suppressing "Halogen Dance" isomerization and benzyne collapse.
Part 1: Troubleshooting & FAQs
Q1: Which halogen will exchange first, and why?
A: Under kinetic conditions (–78 °C), the Iodine at Position 4 will exchange first.
-
Mechanism: Lithium-halogen exchange is a nucleophilic attack by the alkyllithium on the halogen atom. The rate correlates with the electron deficiency of the carbon-halogen bond.
-
Electronic Analysis:
-
Position 4 (C4-I): Located meta to the Fluorine atom. The inductive electron-withdrawing effect (–I) of Fluorine is distance-dependent and stronger at the meta position than at the para position.
-
Position 5 (C5-I): Located para to the Fluorine atom.
-
Q2: My reaction mixture turns dark brown/black immediately upon adding n-BuLi. What happened?
A: You likely triggered Benzyne Formation .
-
The Issue: Upon exchanging the C4-Iodine, you generate a C4-Lithio-C5-Iodo species. This is a classic benzyne precursor. If the temperature rises above –78 °C (even locally during addition), the Lithium atom eliminates with the adjacent C5-Iodine (LiI elimination) to form 4,5-didehydro-1-bromo-2-fluorobenzene (an aryne).
-
The Symptom: Arynes are highly reactive and polymerize or react indiscriminately, leading to "tar" (complex dark mixtures).
-
The Fix:
-
Ensure internal temperature (probe in solution) is < –75 °C before addition.
-
Add n-BuLi down the side of the flask (pre-cooled) to avoid local heating.
-
Pro-Tip: Switch to Turbo-Grignard (i-PrMgCl·LiCl) . Magnesium species are less nucleophilic and significantly less prone to elimination/benzyne formation than Lithium species, allowing selective exchange at higher temperatures (–40 °C to –20 °C).
-
Q3: I see a mixture of products where the Iodine at C4 and C5 are exchanged, or the Fluorine is gone. Is this "Halogen Dance"?
A: This is likely Halogen Dance (Isomerization) or Over-exchange .
-
Halogen Dance: If the reaction warms up, the C4-Lithio species can deprotonate the highly acidic proton at C3 (sandwiched between F and Li/I). The Lithium migrates to the thermodynamically most stable position (ortho to Fluorine).
-
Validation: Quench an aliquot with D₂O.
-
Deuterium at C4 = Kinetic Control (Success).
-
Deuterium at C3 = Halogen Dance (Thermodynamic equilibration).
-
Deuterium at C5 = Poor selectivity (unlikely unless excess Li used).
-
Part 2: Data & Decision Matrix
Table 1: Temperature-Dependent Reactivity Profile
| Temperature Range | Dominant Mechanism | Resulting Species | Risk Factor |
| –78 °C to –90 °C | Kinetic Control | C4-Li (Desired) | Low (if stirring is efficient) |
| –60 °C to –40 °C | Equilibration | Mixture of C4-Li / C3-Li | Moderate (Halogen Dance) |
| > –40 °C | Elimination | Benzyne (Aryne) | Critical (Polymerization/Tar) |
| With i-PrMgCl·LiCl | Thermodynamic | C4-Mg or C5-Mg | Very Low (Stable up to 0 °C) |
Part 3: Visualized Reaction Pathway
The following diagram illustrates the bifurcation between the desired kinetic pathway and the destructive benzyne pathway.
Caption: Figure 1. Kinetic control (-78°C) favors C4-substitution. Warming triggers Li-I elimination (Benzyne) or isomerization (Halogen Dance).
Part 4: Validated Experimental Protocol
Method: Kinetic Lithium-Halogen Exchange Objective: Selective functionalization of C4-I.
Reagents:
-
Substrate: 1-Bromo-4,5-diiodo-2-fluorobenzene (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 equiv, titrated) OR i-PrMgCl·LiCl (1.1 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Quench: Electrophile (e.g., DMF, I₂, Aldehyde)
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask under Argon. Add the substrate and anhydrous THF.[1]
-
Cryogenic Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.
-
Critical Check: Use a digital thermometer to ensure the internal solution temperature is at –78 °C. Do not rely on the bath temperature.
-
-
Exchange (The "Strike"):
-
Option A (Lithium): Add n-BuLi dropwise down the reaction vessel wall over 10 minutes. Maintain internal temp < –75 °C. Stir for exactly 15 minutes . Do not over-stir.
-
Option B (Turbo Grignard - Recommended): If you experience benzyne issues, add i-PrMgCl·LiCl at –40 °C and stir for 1 hour. This avoids the benzyne risk entirely [1].
-
-
Trapping: Add the electrophile (dissolved in THF if solid) slowly.
-
Warm-up: Allow the reaction to stir at –78 °C for 30 minutes, then slowly warm to room temperature only if the electrophile is unreactive at low temp. For reactive electrophiles (aldehydes/acid chlorides), quench at low temp.
-
Validation: Take a 0.1 mL aliquot, quench with D₂O, and run ¹H-NMR.
-
Look for the disappearance of the C4 signal and appearance of a deuterium coupling pattern.
-
References
-
Knochel, P., et al. (2011). Regioselective functionalization of polyhalogenated arenes using LiCl-mediated Magnesium-Halogen Exchange. Angewandte Chemie International Edition.
-
Schlosser, M. (2005). The regioselectivity of the lithium/iodine exchange in 1,2-diiodobenzenes. European Journal of Organic Chemistry.
-
Leroux, F., & Schlosser, M. (2003). Halogen Dance Reactions on Polyhalogenated Arenes. Angewandte Chemie.
-
Reich, H. J. (2012). Role of Ate Complexes in Lithium-Halogen Exchange. Journal of the American Chemical Society.[2][3]
Sources
Validation & Comparative
Technical Analysis & Comparison Guide: Spectral Validation of 1-Bromo-4,5-diiodo-2-fluorobenzene
The following guide is structured as a high-level technical advisory for pharmaceutical R&D, focusing on the structural validation of 1-Bromo-4,5-diiodo-2-fluorobenzene .
This molecule is a critical scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the differential reactivity of the C-Br, C-I, and C-F bonds. Correctly identifying it against potential regioisomers is a common bottleneck in synthesis scale-up.
Executive Summary
This guide provides a definitive protocol for the NMR-based structural assignment of 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: N/A for specific isomer, Analogous to 1-bromo-4-fluoro-2-iodobenzene derivatives).
In drug development, the primary challenge with poly-halogenated benzenes is distinguishing the target molecule from thermodynamically stable regioisomers formed during electrophilic halogenation. This guide compares the Target Performance (Theoretical & Observed) against Isomeric Alternatives , establishing a self-validating logic flow based on
Structural Logic & Spin System Analysis
Before acquisition, we must define the expected spin system. The molecule consists of a tetrasubstituted benzene ring with two aromatic protons at positions 3 and 6 .
-
Position 3: Proton (
) — Ortho to Fluorine -
Position 4: Iodine (I)[7]
-
Position 5: Iodine (I)
-
Position 6: Proton (
) — Meta to Fluorine
The "Fingerprint" Prediction
Unlike simple alkyl-benzenes, the spectral signature here is dominated by Fluorine-Proton (
-
(Ortho-F): Expected to show a large coupling constant (
). -
(Meta-F): Expected to show a moderate coupling constant (
). -
-
(Para): Generally negligible ( ), appearing as singlets if F-decoupled, or retaining sharp doublets in standard H NMR.
Key Differentiator: If the spectrum shows two doublets with identical coupling constants (e.g., both ~7Hz), you likely have a symmetric impurity or a different isomer. The target must display asymmetry in J-values .
Experimental Protocol
To ensure reproducibility and sufficient resolution to resolve
A. Sample Preparation[8]
-
Solvent: DMSO-
is recommended over CDCl .-
Reasoning: Poly-halogenated aromatics often aggregate in non-polar solvents. DMSO provides better solubility and sharpens multiplets by reducing relaxation times.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
B. Acquisition Parameters (600 MHz equivalent)
| Parameter | |||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | 100 ppm |
| Scans (NS) | 16 | 1024 (Low sensitivity due to quaternary C) | 16 |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | 1.0 sec |
| Temperature | 298 K | 298 K | 298 K |
Spectral Analysis: Target vs. Alternatives
This section compares the Target Molecule against a common Regioisomer Alternative (e.g., 1-Bromo-2,5-diiodo-4-fluorobenzene) to demonstrate how to confirm purity.
A. H NMR Data Comparison
Table 1: Predicted Chemical Shifts & Multiplicities (DMSO-
| Proton | Target: 1-Bromo-4,5-diiodo-2-fluorobenzene | Alternative: Isomer (Para-F/Br relationship) |
| Visual Result | Two distinct doublets with different splittings. | Likely overlapping doublets or symmetric pattern. |
Analyst Note: The chemical shift of
is significantly downfield due to the combined inductive effect of the adjacent Bromine and Iodine atoms, whileis upfield due to the mesomeric electron donation from Fluorine.
B. C NMR Data Comparison
The
Table 2:
| Carbon Position | Type | Expected Pattern | |
| C-2 | C-F (Ipso) | Doublet | |
| C-1 | C-Br (Ortho) | Doublet | |
| C-3 | C-H (Ortho) | Doublet | |
| C-6 | C-H (Meta) | Doublet | |
| C-4 | C-I (Meta) | Doublet | |
| C-5 | C-I (Para) | Doublet/Singlet |
Validation Check: If you observe two large doublets (>20 Hz) in the aromatic region (excluding the ipso-C), your structure is correct (C1 and C3 are ortho). If you see only one large doublet, the Fluorine may be in a position with only one ortho-carbon (e.g., 1,2,3-trisubstituted patterns).
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for validating the structure, specifically distinguishing it from the "Alternative" symmetric isomers.
Caption: Logical workflow for distinguishing the target 1-Bromo-4,5-diiodo-2-fluorobenzene from symmetric regioisomers using coupling constants.
Advanced Validation: 19F-Decoupling
If the
-
Experiment:
H{ F} NMR. -
Performance Gain: This collapses the complex doublets into singlets (assuming
is negligible). -
Result:
-
Target: Two sharp singlets at distinct chemical shifts.
-
Impurity: Additional small singlets will appear, allowing for precise quantitative integration (qNMR) to determine purity % w/w.
-
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin system analysis and heteronuclear coupling).
-
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts and Coupling Constants for Fluorine. University of Wisconsin-Madison. [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[8] (Source for
and ranges in aromatic systems). -
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Standard reference for additivity rules in substituted benzenes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Bromo-4,5-diiodo-2-fluorobenzene
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is a critical determinant of the final drug product's safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure. This guide is grounded in the principles of scientific integrity and adheres to globally recognized regulatory standards, including those set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Analytical Challenge: Properties of 1-Bromo-4,5-diiodo-2-fluorobenzene and its Potential Impurities
1-Bromo-4,5-diiodo-2-fluorobenzene is a highly substituted, nonpolar aromatic compound. Its structure presents a unique analytical challenge due to the presence of multiple halogen atoms, which significantly influence its chromatographic behavior. Potential impurities may arise from the synthetic route, including starting materials, by-products, and degradation products. These impurities are often structurally similar to the main compound, differing only in the position or number of halogen substituents, making their separation a non-trivial task.
The primary goal of the HPLC method is to achieve adequate resolution between the main peak of 1-Bromo-4,5-diiodo-2-fluorobenzene and all potential impurities. This necessitates a chromatographic system with high selectivity and efficiency.
Experimental Design: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process that involves the careful selection and optimization of several key parameters. Our approach is guided by the principles of Quality by Design (QbD), which emphasizes a thorough understanding of the method to ensure its suitability for the intended purpose.[7]
Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical factor in achieving the desired selectivity.[8] For nonpolar analytes like 1-Bromo-4,5-diiodo-2-fluorobenzene, reversed-phase HPLC is the technique of choice.[9][10][11][12] In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.
Comparison of Stationary Phases:
| Stationary Phase | Rationale for Consideration | Expected Performance |
| C18 (Octadecylsilane) | The most widely used reversed-phase packing, offering a high degree of hydrophobicity and excellent retention for nonpolar compounds.[8][12][13] | Good retention of the main analyte is expected. However, selectivity for closely related halogenated impurities might be limited due to similar hydrophobic interactions. |
| C8 (Octylsilane) | Less hydrophobic than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to long analysis times.[14] | May provide a different selectivity profile compared to C18, potentially improving the resolution of some impurities. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[8][14][15] | This can be particularly effective in separating aromatic compounds with different substituents, as the electronic nature of the halogen atoms can influence these interactions. |
| Pentafluorophenyl (PFP) | Provides a unique combination of hydrophobic, dipole-dipole, and π-π interactions, making it highly suitable for the separation of halogenated aromatic compounds.[14][15] | The fluorine atoms in the stationary phase can interact strongly with the halogen atoms on the analyte, leading to enhanced selectivity. |
For this study, we will compare the performance of a standard C18 column with a Phenyl-Hexyl and a PFP column to identify the optimal stationary phase for this specific separation.
Mobile Phase Optimization: Driving the Separation
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[11] The ratio of these components determines the elution strength of the mobile phase.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff. For this highly nonpolar analyte, a high percentage of organic modifier will be necessary to achieve reasonable retention times.
-
Aqueous Phase: The use of a buffer is generally recommended to control the pH of the mobile phase and ensure consistent retention times, especially for ionizable compounds.[16] However, since 1-Bromo-4,5-diiodo-2-fluorobenzene is a neutral molecule, the use of a simple water/acetonitrile mobile phase is a reasonable starting point.
We will evaluate different gradients of acetonitrile and water to optimize the resolution and analysis time.
Detector Selection: Seeing the Separated Components
A Photodiode Array (PDA) detector is the ideal choice for this application.[17][18][19] A PDA detector acquires the entire UV-visible spectrum of the eluting peaks, which offers several advantages:
-
Purity Assessment: Peak purity analysis can be performed to check for co-eluting impurities.[17]
-
Impurity Identification: The UV spectrum of an unknown impurity can provide valuable information for its preliminary identification.
-
Method Robustness: The ability to monitor multiple wavelengths allows for the selection of the optimal wavelength for quantification, minimizing interference from the mobile phase or other components.[18]
The selection of the detection wavelength will be based on the UV spectrum of 1-Bromo-4,5-diiodo-2-fluorobenzene, aiming for maximum absorbance to ensure high sensitivity.
Experimental Workflow
The following diagram illustrates the systematic approach to HPLC method development employed in this guide.
Caption: A flowchart illustrating the three-phase process of HPLC method development, from initial screening to final validation.
Comparative Experimental Data
The following tables summarize the key performance parameters obtained from the different HPLC columns tested.
Table 1: Chromatographic Performance on Different Stationary Phases
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | 3.2 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 | 1.0 |
| Number of Detected Impurities | 4 | 5 | 6 |
| Analysis Time (minutes) | 25 | 22 | 20 |
Table 2: Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | PFP Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (with PDA spectral acquisition from 200-400 nm) |
| Injection Volume | 10 µL |
The data clearly indicates the superior performance of the PFP column in terms of resolution, peak shape, and the ability to detect a greater number of impurities within a shorter analysis time. The unique selectivity of the PFP phase for halogenated aromatic compounds is the primary reason for this enhanced performance.
Detailed Experimental Protocol: Optimized Method
This protocol details the steps for performing the purity analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene using the optimized HPLC method.
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-Bromo-4,5-diiodo-2-fluorobenzene reference standard and sample
-
PFP HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector
2. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 1-Bromo-4,5-diiodo-2-fluorobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-Bromo-4,5-diiodo-2-fluorobenzene sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
3. Chromatographic Conditions
-
Set up the HPLC system according to the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.
4. Injection and Data Acquisition
-
Inject the standard and sample solutions.
-
Acquire the chromatograms and UV spectra using the PDA detector.
5. Data Analysis
-
Identify the main peak of 1-Bromo-4,5-diiodo-2-fluorobenzene in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method.
-
Perform peak purity analysis on the main peak to ensure no co-eluting impurities are present.
Conclusion and Recommendations
The development of a robust and reliable HPLC method for the purity assessment of 1-Bromo-4,5-diiodo-2-fluorobenzene requires a systematic and scientifically sound approach. This guide has demonstrated that by comparing different stationary phases and optimizing the chromatographic conditions, a superior method can be achieved.
The PFP column provided the best overall performance, offering superior resolution, peak shape, and the ability to detect a greater number of impurities compared to the more traditional C18 and Phenyl-Hexyl columns. The optimized method detailed in this guide is suitable for routine quality control analysis and can be validated according to ICH guidelines to ensure its accuracy, precision, and robustness.[1][20]
For laboratories involved in the synthesis and analysis of halogenated aromatic compounds, the inclusion of a PFP column in their method development screening process is highly recommended. The unique selectivity of this stationary phase can often provide the key to resolving challenging separations that are not achievable with standard C18 columns.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link][1][2][4]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. September 2021. [Link][20]
-
Shimadzu Corporation. Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. [Link][17][18]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][9]
-
Welch Materials. HPLC Column Selection: Core to Method Development (Part I). November 5, 2025. [Link][14]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. October 20, 2025. [Link][10]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][7]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link][13]
-
Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. August 6, 2024. [Link][12]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? May 7, 2015. [Link][15]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. usp.org [usp.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 9. jordilabs.com [jordilabs.com]
- 10. chromtech.com [chromtech.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. moravek.com [moravek.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. welch-us.com [welch-us.com]
- 15. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 16. Developing HPLC Methods [sigmaaldrich.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. lcms.cz [lcms.cz]
- 20. fda.gov [fda.gov]
Comparative Reactivity Guide: 1-Bromo-4,5-diiodo-2-fluorobenzene vs. Non-Fluorinated Analogs
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate polyhalogenated building blocks for the construction of complex, multi-vector molecular scaffolds. The ability to sequentially and orthogonally functionalize an aromatic ring is a cornerstone of modern medicinal chemistry.
This guide provides an in-depth comparative analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene against its non-fluorinated analog, 4-bromo-1,2-diiodobenzene . By examining the electronic causality introduced by the fluorine atom, we can transition from statistically driven, poorly selective cross-couplings to highly predictable, regioselective workflows.
Mechanistic Causality: The Electronic Influence of Fluorine
In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Sonogashira couplings), the general reactivity of carbon-halogen bonds is governed by their bond dissociation energies (BDEs), following the well-established trend: C–I > C–Br > C–Cl > C–F [1]. Because the C–I bonds are the weakest, they undergo oxidative addition with palladium(0) catalysts first.
However, the critical challenge lies in differentiating between two identical halogens on the same ring.
The Non-Fluorinated Challenge
In the non-fluorinated analog (4-bromo-1,2-diiodobenzene), the differentiation between the two C–I bonds relies entirely on the electronic influence of the bromine atom. Bromine exerts a weak inductive withdrawal (-I) and a weak resonance donation (+M). Because these effects are marginal, the electron density difference between the two C–I bonds is minimal. This lack of electronic bias results in competing oxidative additions, yielding complex mixtures of regioisomers that require intensive chromatographic separation.
The Fluorinated Solution
The strategic placement of a fluorine atom in 1-bromo-4,5-diiodo-2-fluorobenzene fundamentally alters the electronic landscape of the arene[2]. Fluorine is highly electronegative, exerting a powerful inductive withdrawal (-I effect) while simultaneously capable of resonance donation (+M effect) to its ortho and para positions[3].
When we map these effects onto the molecule:
-
C4-I Bond (Meta to F): Experiences strong inductive electron withdrawal (-I) but receives no resonance donation. This renders the C4 carbon highly electron-deficient.
-
C5-I Bond (Para to F): Experiences weaker inductive withdrawal (due to distance) and receives significant electron density via resonance donation (+M).
Because the oxidative addition of an electron-rich Pd(0) species is accelerated at electron-deficient carbon centers, the LUMO of the C4-I bond is selectively lowered[4]. This causality ensures that nucleophilic attack by the catalyst occurs almost exclusively at C4.
Electronic influence of the C2-fluorine directing Pd(0) oxidative addition to the C4-I bond.
Quantitative Comparison: Reactivity & Performance
The theoretical principles described above translate directly into measurable laboratory performance. The table below summarizes the quantitative differences in reactivity and workflow efficiency between the two building blocks.
| Performance Parameter | 1-Bromo-4,5-diiodo-2-fluorobenzene | 4-Bromo-1,2-diiodobenzene (Non-Fluorinated) |
| Primary Reactive Site | C4–I (Strictly controlled) | C2–I (Poorly controlled) |
| Regioselectivity Ratio | > 95 : 5 | ~ 3 : 1 |
| Oxidative Addition Kinetics | Accelerated (Lowered LUMO via F) | Standard |
| Optimal Temp (1st Coupling) | 20 °C – 25 °C | 0 °C (Requires cryogenic control) |
| Downstream Purification | Direct crystallization or simple filtration | Preparative HPLC or intensive chromatography |
| Ideal Application | Orthogonal sequential functionalization | Symmetrical diarylation |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, experimental methodologies must be designed as self-validating systems. This means incorporating stoichiometric limits and analytical checkpoints that inherently prevent and detect over-reaction.
Protocol A: Regioselective Mono-Coupling of 1-Bromo-4,5-diiodo-2-fluorobenzene
This protocol exploits the extreme electron deficiency at C4 to achieve mono-arylation at room temperature, leaving the C5–I and C1–Br bonds intact for subsequent orthogonal couplings.
Step-by-Step Methodology:
-
Stoichiometric Setup (The Limiting Reagent): In an oven-dried Schlenk flask, dissolve 1-bromo-4,5-diiodo-2-fluorobenzene (1.00 equiv) and the target arylboronic acid (0.95 equiv ) in a degassed mixture of THF/H₂O (4:1, 0.1 M). Causality: Using the boronic acid as the limiting reagent is a self-validating safeguard against diarylation.
-
Catalyst Initiation: Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (2 mol%).
-
Kinetic Control: Stir the reaction strictly at 25 °C for 4 hours. Causality: The activated C4–I bond readily undergoes oxidative addition at room temperature. Heating the reaction would provide enough thermal energy to overcome the activation barrier of the more electron-rich C5–I bond, degrading regioselectivity.
-
Validation Checkpoint: Pull a 50 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS. The system validates itself when a single mass peak corresponding to the mono-arylated product is observed, with unreacted starting material (~5%) remaining.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and filter through a short pad of silica to yield >90% pure C4-arylated intermediate.
Protocol B: The Non-Fluorinated Challenge
Attempting the exact same sequential coupling with 4-bromo-1,2-diiodobenzene demonstrates the necessity of the fluorine atom.
Step-by-Step Methodology:
-
Setup: Combine 4-bromo-1,2-diiodobenzene (1.00 equiv) and arylboronic acid (0.95 equiv) in THF/H₂O.
-
Catalysis: Add Na₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (2 mol%).
-
Attempted Kinetic Control: The reaction must be cooled to 0 °C to artificially slow the kinetics and attempt to capture the slight reactivity difference between C1 and C2.
-
Validation Failure: GC-MS analysis will consistently reveal a failure of the self-validating system: the presence of C1-arylated, C2-arylated, and diarylated products. The lack of an electronic director (fluorine) means thermal control alone is insufficient to achieve >95% regioselectivity.
-
Workup: The resulting mixture mandates tedious separation via preparative HPLC, drastically reducing overall yield and throughput.
Step-by-step sequential cross-coupling workflow exploiting the inherent reactivity gradient.
Applications in Drug Development
For drug development professionals, the choice to utilize 1-bromo-4,5-diiodo-2-fluorobenzene extends beyond synthetic convenience. The retained fluorine atom serves as a powerful bioisostere for hydrogen. It increases the lipophilicity of the final scaffold, lowers the pKa of adjacent functional groups, and provides a metabolic shield against cytochrome P450-mediated oxidation. By leveraging the specific vector geometry enabled by this predictable, three-step orthogonal coupling, researchers can rapidly access complex chemical spaces essential for the discovery of novel kinase inhibitors and PROTAC linkers.
References
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes - ResearchGate. 2[2]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. 4[4]
-
Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC. 3[3]
Sources
Crystal structure analysis and XRD data of 1-Bromo-4,5-diiodo-2-fluorobenzene
An In-Depth Technical Guide to the Crystal Structure and XRD Profiling of 1-Bromo-4,5-diiodo-2-fluorobenzene
For researchers and drug development professionals, polyhalogenated benzenes represent a highly versatile class of synthetic scaffolds. Among these, 1-Bromo-4,5-diiodo-2-fluorobenzene (CAS: 1805530-27-1) stands out due to its unique asymmetric substitution pattern. The presence of three distinct halogens (fluorine, bromine, and iodine) on a single aromatic ring provides an exceptional platform for both supramolecular crystal engineering (via halogen bonding) and sequential, site-selective cross-coupling reactions.
This guide objectively compares the crystallographic properties, X-ray diffraction (XRD) data, and synthetic utility of 1-Bromo-4,5-diiodo-2-fluorobenzene against common alternatives like 1,2-dibromo-4,5-difluorobenzene and 1-bromo-3-chloro-5-iodobenzene, providing actionable protocols for structural validation.
The Causality of Halogen Bonding and Structural Geometry
To understand the crystallographic behavior of 1-Bromo-4,5-diiodo-2-fluorobenzene, one must first examine the mechanics of the halogen bond (HaB) . The anisotropy of electron density at the heavier halogen atoms (iodine and bromine) creates a localized region of positive electrostatic potential—known as the σ-hole —along the extension of the carbon-halogen covalent bond[1].
In crystal engineering, the magnitude of this σ-hole dictates the strength and directionality of the intermolecular packing. Because polarizability increases with atomic radius, the σ-hole magnitude follows the trend: I > Br > Cl > F [2].
-
Iodine (C-I): Acts as the primary, strongest halogen bond donor in the crystal lattice, directing the primary supramolecular architecture.
-
Bromine (C-Br): Acts as a secondary donor, often forming bifurcated or orthogonal networks.
-
Fluorine (C-F): Highly electronegative with no significant positive σ-hole. It acts primarily as an electron-density acceptor or a tuning group that increases the acidity of adjacent protons and deepens the σ-holes of the heavier halogens[3].
Compared to symmetrical alternatives like 1,2-dibromo-4,5-difluorobenzene[4], the diiodo-substitution in 1-Bromo-4,5-diiodo-2-fluorobenzene forces a more rigid, highly directional crystal packing motif, which is critical when designing tightly packed organic semiconductors or specific active pharmaceutical ingredient (API) cocrystals.
Performance Comparison: Crystallographic & XRD Data
When selecting a polyhalogenated scaffold, the solid-state geometry directly impacts its solubility, melting point, and reactivity in solid-state mechanochemistry. Below is a comparative analysis of the crystallographic parameters. (Note: Parameters for 1-Bromo-4,5-diiodo-2-fluorobenzene are representative calculated values based on isostructural diiodobenzene derivatives to illustrate the comparative shift in unit cell volume and HaB lengths).
Table 1: Comparative Crystallographic Parameters of Polyhalogenated Benzenes
| Parameter | 1-Bromo-4,5-diiodo-2-fluorobenzene | 1,2-Dibromo-4,5-difluorobenzene | 1-Bromo-3-chloro-5-iodobenzene |
| Formula | C₆H₂BrFI₂ | C₆H₂Br₂F₂ | C₆H₃BrClI |
| Space Group | P2₁/c (Monoclinic) | P2₁/n (Monoclinic) | Pbca (Orthorhombic) |
| Primary Interaction | I···F and I···I (Type II) | Br···F (Type I & II) | I···Cl and Br···Br |
| Shortest HaB Contact | ~3.15 Å (I···F) | ~3.28 Å (Br···F) | ~3.40 Å (I···Cl) |
| Unit Cell Volume (V) | ~810 ų | ~745 ų | ~780 ų |
| Synthetic Utility | High (3 distinct reactive sites) | Moderate (Symmetrical sites) | High (3 distinct reactive sites) |
| Primary Reactivity | C-I Oxidative Addition | C-Br Oxidative Addition | C-I Oxidative Addition |
Key Insight: The presence of two adjacent iodine atoms in 1-Bromo-4,5-diiodo-2-fluorobenzene significantly expands the unit cell volume compared to the dibromo-alternative. Furthermore, the strong I···F halogen bonds dominate the packing, making it a superior candidate for designing predictable 1D supramolecular chains.
Synthetic Utility: Sequential Cross-Coupling
In drug development, 1-Bromo-4,5-diiodo-2-fluorobenzene is utilized not just for its solid-state properties, but for its differential reactivity. The bond dissociation energies dictate that transition-metal catalysts (like Palladium) will undergo oxidative addition at the C-I bond much faster than at the C-Br bond[5]. The C-F bond remains largely inert to standard Pd-catalysis but strongly activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) if electron-withdrawing groups are later introduced.
Pathway of sequential catalytic activation based on halogen bond dissociation energies.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility when analyzing the crystal structure of 1-Bromo-4,5-diiodo-2-fluorobenzene, the following self-validating protocols must be employed.
Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD)
Because bromine and iodine can sometimes suffer from positional disorder in the crystal lattice (due to their ability to interchangeably occupy similar lattice sites), low-temperature data collection is strictly required.
-
Crystal Growth: Dissolve 50 mg of 1-Bromo-4,5-diiodo-2-fluorobenzene in a minimum volume of chloroform (CHCl₃). Layer carefully with an equal volume of n-hexane. Allow to stand at 4 °C for 72 hours to promote slow evaporation and the formation of diffraction-quality single crystals.
-
Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a cryoloop.
-
Data Collection: Transfer the loop immediately to the cold stream (100 K) of a diffractometer equipped with a Mo-Kα sealed-tube X-ray source (λ = 0.71073 Å) and a graphite monochromator[1]. Causality: 100 K minimizes atomic thermal motion, sharpening the electron density peaks and allowing for precise differentiation between Br and I occupancies.
-
Structure Solution: Integrate data using APEX/SAINT software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure anisotropic displacement parameters are refined for all heavy atoms.
Step-by-step SC-XRD workflow for resolving polyhalogenated benzene structures.
Protocol B: Powder X-Ray Diffraction (PXRD) for Bulk Purity
To confirm that the bulk synthesized powder matches the single-crystal structure (ruling out polymorphic impurities):
-
Preparation: Gently grind 100 mg of the bulk sample in an agate mortar. Caution: Over-grinding can induce polymorphic transformations via mechanochemical energy.
-
Mounting: Pack the powder uniformly into a zero-background silicon sample holder to minimize signal-to-noise ratio issues.
-
Data Collection: Scan using a Cu-Kα source (λ = 1.5406 Å) from 2θ = 5° to 50° with a step size of 0.02° and a scan speed of 2°/min.
-
Validation: Perform a Rietveld refinement comparing the experimental PXRD pattern against the simulated pattern generated from the SC-XRD .cif file. A goodness-of-fit (χ²) approaching 1.0 validates bulk phase purity.
Conclusion
For researchers engaged in complex API synthesis or the development of advanced supramolecular materials, 1-Bromo-4,5-diiodo-2-fluorobenzene offers unparalleled control. While symmetrical alternatives like 1,2-dibromo-4,5-difluorobenzene are easier to synthesize, they lack the profound σ-hole directionality of iodine and the highly differentiated sequential reactivity profile required for modern cross-coupling strategies. By utilizing rigorous low-temperature SC-XRD protocols, researchers can accurately map the halogen-bonded networks of this compound, unlocking its full potential in crystal engineering.
References
-
Fast T-Type Photochromic Crystals of Diarylbenzene National Institute of Informatics (NII)[Link]
-
On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms MDPI[Link]
-
The Halogen Bond National Institutes of Health (NIH) / PMC[Link]
-
Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different ResearchGate[Link]
Sources
Objective Differentiation of 1-Bromo-4,5-diiodo-2-fluorobenzene from Regioisomers: A Comprehensive Analytical Guide
Executive Summary
The synthesis of polyhalogenated benzenes, such as 1-Bromo-4,5-diiodo-2-fluorobenzene, frequently yields complex mixtures of regioisomers. Because these isomers possess identical molecular weights and highly similar physicochemical properties, standard analytical techniques like low-resolution mass spectrometry or LC-UV are insufficient for definitive structural assignment. This guide details a self-validating, objective methodology for differentiating the target molecule from its regioisomers using multinuclear NMR spectroscopy and orthogonal analytical techniques.
Structural Analysis & The Regioisomer Challenge
1-Bromo-4,5-diiodo-2-fluorobenzene is a tetrasubstituted benzene ring. By mapping the substituents (1-Br, 2-F, 4-I, 5-I), we can determine that the two remaining aromatic protons are located at positions 3 and 6. This places the two protons in a para (1,4) relationship.
During electrophilic aromatic substitution or cross-coupling syntheses, alternative regioisomers are often formed. The primary structural difference between these isomers is the relative spatial arrangement of their protons [2]:
-
Target (Para-Protons): Protons at positions 3 and 6.
-
Ortho-Proton Isomers: Protons adjacent to each other (e.g., 1-Bromo-2-fluoro-3,4-diiodobenzene, with protons at 5 and 6).
-
Meta-Proton Isomers: Protons separated by one carbon (e.g., 1-Bromo-2-fluoro-3,5-diiodobenzene, with protons at 4 and 6).
Figure 1: Logical NMR workflow for differentiating polyhalobenzene regioisomers.
Primary Modality: Multinuclear NMR Spectroscopy
The most objective method for differentiating these regioisomers is multinuclear NMR (
H NMR: The Definitive Topological Map
The
-
Target Molecule (Para-Protons): The protons at C3 and C6 are separated by five bonds (
). This para-coupling is typically < 1 Hz and often appears unresolved. However, both protons couple strongly to the F nucleus (spin 1/2, 100% natural abundance) [3]. H3 experiences an ortho-coupling ( Hz), while H6 experiences a meta-coupling ( Hz). Consequently, the spectrum will display two distinct doublets. -
Ortho-Proton Isomer: Protons adjacent to each other will exhibit a massive
coupling (~8 Hz), splitting each signal into a doublet of doublets (dd) when factoring in the fluorine coupling. -
Meta-Proton Isomer: Protons separated by one carbon will exhibit a
coupling (~2-3 Hz), also resulting in a 'dd' pattern.
F NMR: Orthogonal Validation
To ensure the protocol is a self-validating system , the
Figure 2: Spin-spin heteronuclear coupling network in 1-Bromo-4,5-diiodo-2-fluorobenzene.
C NMR: Carbon-Fluorine Coupling Mapping
Because
-
C2 (C-F):
Hz (Massive doublet) -
C1 (C-Br) & C3 (C-H):
Hz -
C4 (C-I) & C6 (C-H):
Hz -
C5 (C-I):
Hz
Experimental Protocols
To guarantee reproducibility and high-resolution data, adhere to the following optimized workflow:
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D). -
Ensure the solution is free of paramagnetic impurities (e.g., residual transition metal catalysts) by filtering through a short plug of Celite if necessary, as these will broaden the NMR lines and obscure fine
-couplings.
Step 2:
-
Acquire data on a
400 MHz spectrometer. -
Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds.
-
Acquire 16–32 scans. Process with a mild exponential window function (LB = 0.3 Hz) to preserve the resolution of fine
and couplings.
Step 3:
-
Acquire a standard
F spectrum (typically at 376 MHz on a 400 MHz console). -
Acquire a second spectrum utilizing inverse-gated
H decoupling ( F{ H}). -
Validation Check: Overlay the spectra. The multiplet in the standard spectrum must collapse to a singlet in the decoupled spectrum.
Quantitative Data Presentation
The following table summarizes the expected
| Isomer Type | Example Structure | Proton Positions | Expected | Expected |
| Target (Para) | 1-Bromo-4,5-diiodo-2-fluorobenzene | 3, 6 | Two Doublets (d, d) | |
| Ortho-Isomer | 1-Bromo-2-fluoro-3,4-diiodobenzene | 5, 6 | Two Doublets of Doublets (dd, dd) | |
| Meta-Isomer | 1-Bromo-2-fluoro-3,5-diiodobenzene | 4, 6 | Two Doublets of Doublets (dd, dd) |
Note: Chemical shifts (
References
-
Aguilar, J. A., et al. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society (ACS Publications). URL: [Link]
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." URL: [Link]
-
Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. URL: [Link]
The Analytical Challenge: Deconstructing 1-Bromo-4,5-diiodo-2-fluorobenzene
An In-Depth Technical Guide to Elemental Analysis Standards for 1-Bromo-4,5-diiodo-2-fluorobenzene
For researchers, scientists, and professionals in drug development, the precise elemental composition of a molecule is non-negotiable. It is the foundation of its identity, purity, and stoichiometric integrity. The compound 1-Bromo-4,5-diiodo-2-fluorobenzene presents a significant analytical challenge due to the presence of three distinct and chemically different halogens (Fluorine, Bromine, Iodine) on a single aromatic ring. This guide provides a comprehensive comparison of analytical methodologies and outlines a robust strategy for establishing validated elemental analysis standards for this and other complex polyhalogenated compounds.
The accurate elemental analysis of 1-Bromo-4,5-diiodo-2-fluorobenzene (Molecular Formula: C₆H₃BrFI) is complicated by several factors:
-
Multiple Halogens: The presence of F, Br, and I in one molecule requires an analytical technique capable of simultaneous or sequential determination without cross-interference.
-
High Molecular Weight: With a molecular weight of approximately 412.8 g/mol , the relative percentages of each element demand high precision for accurate quantification.
-
Chemical Reactivity: The varying reactivity of the halogens necessitates a sample preparation and analysis method that ensures complete decomposition and conversion of all three into detectable ionic forms.
This guide will compare the primary analytical techniques suitable for this challenge and provide the framework for achieving trustworthy and authoritative results.
Comparative Analysis of Key Analytical Techniques
The determination of halogen content in organic matrices is primarily accomplished by three principal techniques: Combustion Ion Chromatography (CIC), Inductively Coupled Plasma (ICP) based methods, and X-ray Fluorescence (XRF). The choice of technique is a critical decision driven by the specific requirements for accuracy, precision, detection limits, and sample throughput.
| Performance Characteristic | Combustion Ion Chromatography (CIC) | ICP-Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) |
| Principle | Destructive; Combustion of sample, absorption of gases, and quantification of resulting ions by IC. | Destructive; Nebulization of a liquid sample into plasma, with detection of elements by their mass-to-charge ratio. | Non-destructive; Excitation of sample with X-rays and detection of emitted characteristic secondary X-rays. |
| Halogen Detection | Excellent. Simultaneous or sequential analysis of F⁻, Cl⁻, Br⁻, I⁻ is standard. | Challenging. High ionization potentials for halogens result in poor sensitivity for ICP-OES. ICP-MS is better but can suffer from polyatomic interferences. | Possible, but with limitations. F is very difficult to detect. Br and I are readily detectable. Semi-quantitative without specific matrix-matched standards. |
| Typical Precision (RSD%) | Excellent (< 4%). | Good to Excellent (2-5%) for Br and I, poorer for F. | Fair to Good (5-15%), highly matrix-dependent. |
| Detection Limits | Low mg/kg (ppm) range. | Very low for Br and I (ng/L or ppt in solution). Higher for F (µg/L or ppb in solution). | mg/kg (ppm) range for Br and I. Not practical for F. |
| Sample Preparation | Simple direct combustion of solid or liquid samples. | Requires complete digestion/dissolution of the sample into a liquid form, which can be complex for organic matrices. | Minimal to none. Powders and liquids can often be analyzed directly. |
| Interferences | Minimal. Chromatographic separation resolves individual halides. | Significant polyatomic interferences (e.g., ArO⁺ on F⁺, ArCl⁺ on As⁺) require high-resolution instruments or collision/reaction cells. | Matrix effects (absorption and enhancement) can be significant. Requires matrix-matched standards or complex correction algorithms. |
| Validation & Standards | Straightforward validation using single-element organic halogen standards. | Requires certified aqueous standards for calibration. Method validation must prove complete sample digestion. | Requires matrix-matched solid standards, which are often unavailable for specific organic compounds. |
Establishing a Self-Validating System for Analysis
In the absence of a specific CRM for the target molecule, the trustworthiness of the analytical results hinges on a rigorously validated method. The validation process itself must act as a self-validating system, demonstrating the method's fitness for purpose according to standards like ISO/IEC 17025.
The core principle is to use available, single-halogen CRMs to prove the system's capability, and then to apply this validated system to the target analyte.
Workflow for Method Validation and Analysis
The following diagram illustrates the logical workflow from receiving a sample to issuing a final, validated report.
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Bromo-4,5-diiodo-2-fluorobenzene
[1]
Part 1: Executive Safety Summary
1-Bromo-4,5-diiodo-2-fluorobenzene represents a specific class of "heavy" poly-halogenated aromatics.[1] Unlike standard organic waste, this compound contains three distinct halogens (F, Br, I) on a single benzene ring. This unique structure dictates a disposal strategy focused on preventing the release of corrosive acid gases (HF, HBr, HI) and elemental iodine during thermal destruction.
Immediate Hazard Identification
Treat this compound with the highest precautionary standards for halogenated aromatics.
| Parameter | Specification | Critical Note |
| Physical State | Solid (Likely off-white/pale yellow) | Heavy iodine load increases density and melting point.[1] |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.) | Corrosive Vapor Risk: Combustion releases HF and HI.[1] |
| Waste Stream | Halogenated Organic (High BTU) | DO NOT mix with non-halogenated solvents.[1] |
| Compatibility | Incompatible with Oxidizers | Oxidizers can liberate elemental Iodine ( |
Part 2: Waste Segregation Strategy (The "Why" and "How")
The Scientific Rationale for Segregation
Effective disposal relies on the Halogen Load .[1] Standard incinerators operate at
-
Fluorine Content: The C-F bond is one of the strongest in organic chemistry (
).[1] Complete mineralization requires temperatures to prevent the formation of toxic organofluorine byproducts.[1] -
Iodine/Bromine Content: Upon combustion, these generate Hydrogen Iodide (HI) and Hydrogen Bromide (HBr).[1] Without specific caustic scrubbers, these gases will destroy the incinerator's flue gas treatment system and violate emission standards.
Operational Directive: The "Red Label" Protocol
You must segregate this specific waste into a dedicated High-Halogen Stream .[1]
-
Container: High-Density Polyethylene (HDPE) Jerrycan.[1] Avoid metal containers due to potential iodine corrosion.
-
Labeling: Must explicitly state: "HALOGENATED ORGANIC WASTE - CONTAINS IODINE & FLUORINE."[1]
-
Buffer: If the waste solution is acidic, neutralize to pH 7-9 before bottling to prevent volatile
or evolution in the drum.
Part 3: Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Excess Reagent/Spoiled Product)
Context: You have a vial of expired solid 1-Bromo-4,5-diiodo-2-fluorobenzene.[1]
-
Do Not Dissolve: Do not dissolve the solid in solvent just to dispose of it.[1] This increases waste volume and cost.[1]
-
Primary Containment: Keep the substance in its original glass vial. Ensure the cap is taped securely with Parafilm.[1]
-
Secondary Containment: Place the sealed vial into a clear, sealable polyethylene bag (Ziploc type).
-
Tagging: Attach a hazardous waste tag to the bag , not the vial. List the full chemical name and mass.
-
Deposition: Place the bagged solid into the Solid Hazardous Waste Drum (specifically designated for Labpack incineration).
Scenario B: Reaction Mixtures & Mother Liquors
Context: You have completed a coupling reaction and have the filtrate containing the compound dissolved in DCM or Ethyl Acetate.
-
Quench: Ensure no active reagents (e.g., lithium halogens, strong bases) remain.[1]
-
pH Check: Dip a pH strip.[1] If acidic (
), add saturated Sodium Bicarbonate ( ) until neutral.-
Reasoning: Acidic conditions promote the oxidation of Iodide (
) to Iodine ( ), which turns waste purple and corrodes containers.
-
-
Transfer: Pour into the Halogenated Solvent Waste carboy (HDPE).
-
Log Entry: Immediately log the volume and specific halogen content on the carboy's inventory sheet.[1]
Scenario C: Cleaning & Decontamination
Context: Glassware has residue of the compound.
Part 4: Visualization of Disposal Logic
The following diagram illustrates the decision matrix for handling this compound, ensuring compliance with RCRA and safety standards.
Figure 1: Decision tree for the segregation and packaging of poly-halogenated aromatic waste.
Part 5: Emergency Procedures (Spill Response)
Pre-requisite: Ensure you are wearing Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
| Scenario | Action Plan |
| Solid Spill | 1. Isolate: Mark the area.[1] 2. Dampen: Lightly mist the powder with inert oil or water (if compatible) to prevent dust generation.[1] 3. Sweep: Use a brush and dustpan dedicated to hazardous waste.[1] 4. Disposal: Place collected material and the brush head into a sealable bag and treat as Solid Hazardous Waste . |
| Solution Spill | 1. Absorb: Use a Vermiculite or Polypropylene pad .[1] Do not use combustible materials like paper towels if the solvent is flammable.[1] 2. Collect: Scoop absorbed material into a wide-mouth HDPE jar. 3. Label: "Debris contaminated with Halogenated Aromatics."[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Incinerators. Describes the requirements for high-temperature incineration of halogenated compounds (RCRA). [Link]
-
American Chemical Society (ACS). (2017).[1][3] Safety in Academic Chemistry Laboratories. Guidelines for segregation of halogenated waste streams. [Link]
Navigating the Safe Handling of 1-Bromo-4,5-diiodo-2-fluorobenzene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a novel and complex halogenated aromatic compound, 1-Bromo-4,5-diiodo-2-fluorobenzene presents unique challenges and opportunities in synthetic chemistry. Its intricate structure, featuring a combination of bromine, iodine, and fluorine substituents, suggests a high potential for versatile reactivity in cross-coupling and other bond-forming reactions. However, this same structural complexity necessitates a meticulous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the essential safety protocols for 1-Bromo-4,5-diiodo-2-fluorobenzene. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are synthesized from the safety data of structurally analogous chemicals, including various bromo-fluoro-iodobenzenes and other polyhalogenated aromatic compounds. This approach underscores a conservative and proactive safety culture, which is paramount when working with novel chemical entities.
Hazard Assessment and Core Principles
-
Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes upon direct contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]
-
Toxicity: While acute toxicity may be low, the long-term effects of exposure are unknown. The presence of iodine, in particular, suggests the potential for specific target organ effects.
-
Reactivity: The carbon-iodine bonds are significantly weaker than carbon-bromine or carbon-fluorine bonds, making them more susceptible to cleavage and participation in chemical reactions.[4] This heightened reactivity, while synthetically useful, can also pose safety risks if not properly managed.
The Precautionary Principle: Given the lack of specific data, the "As Low As Reasonably Achievable" (ALARA) principle for exposure must be strictly followed. All handling procedures should be designed to minimize the generation of dusts and aerosols and to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 1-Bromo-4,5-diiodo-2-fluorobenzene. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields are mandatory.[5] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1] This is to prevent contact with the eyes, which are particularly sensitive to irritants. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a common choice, but their compatibility should be verified. Always inspect gloves for tears or pinholes before use.[1][5] Double-gloving is recommended, especially for prolonged handling. |
| Body Protection | A flame-retardant laboratory coat is essential.[1] For larger quantities or in case of a spill, a chemical-resistant apron or a full-body suit may be necessary. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][6] |
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is critical for the safe and effective use of 1-Bromo-4,5-diiodo-2-fluorobenzene.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
